molecular formula C₂¹³C₁₂H₈N₂Na₂O₆ B1159661 Olsalazine-13C12 Sodium Salt

Olsalazine-13C12 Sodium Salt

Katalognummer: B1159661
Molekulargewicht: 358.11
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olsalazine-13C12 Sodium Salt is a carbon-13 labeled stable isotope of the anti-inflammatory prodrug olsalazine sodium. This compound is designed for use in quantitative analytical research and metabolic studies, serving as an internal standard for accurate mass spectrometry-based measurement of the parent drug in biological matrices . Olsalazine is a therapeutically relevant compound used in the management of ulcerative colitis and other inflammatory bowel diseases . It is a prodrug comprising two molecules of mesalamine (5-aminosalicylic acid or 5-ASA) linked by an azo bond . Upon oral administration, the azo bridge is cleaved by azoreductase enzymes produced by colonic bacteria, resulting in the targeted local release of the active moiety, mesalamine, directly in the colon . The therapeutic effect of the released mesalamine is attributed to its anti-inflammatory action on the colonic epithelium, which involves the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additional mechanisms may include inhibition of xanthine oxidase and scavenging of free radicals, which contributes to a reduction in oxidative stress in the inflamed mucosa . Clinical trials have demonstrated the efficacy of olsalazine in treating active ulcerative colitis, particularly in patients intolerant to other medications . The carbon-13 labeled form is essential for advanced pharmacokinetic and pharmacodynamic research, enabling precise tracking and quantification of the drug for investigative purposes.

Eigenschaften

Molekularformel

C₂¹³C₁₂H₈N₂Na₂O₆

Molekulargewicht

358.11

Synonyme

3,3’-(1,2-Diazenediyl)bis[6-hydroxybenzoic Acid-13C12 Sodium Salt;  3,3’-Azobis(6-hydroxybenzoic Acid)-13C12 Sodium Salt;  Azodisal Sodium-13C12;  Disodium Azodisalicylate-13C12;  C.I. 14130-13C12;  CJ-91B-13C12;  Chrome Yellow AS-13C12;  Dipentum-13C12; 

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure of Olsalazine-13C12 sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Olsalazine-13C12 Sodium Salt as a Bioanalytical Standard

Introduction & Structural Analysis

Olsalazine-13C12 Sodium Salt is a highly specialized stable isotope-labeled isotopologue of the anti-inflammatory drug Olsalazine.[1][2] It serves as the "gold standard" Internal Standard (IS) for the quantitative bioanalysis of Olsalazine in biological matrices (plasma, urine, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Unlike structural analogs (which may suffer from different ionization efficiencies or matrix effects), the 13C12-labeled variant co-elutes with the analyte but is mass-resolved, ensuring that any ion suppression or enhancement affects both the analyte and the IS equally—a critical requirement for regulatory-grade DMPK studies.[1][2]

Chemical Identity
  • IUPAC Name: Disodium 3,3'-azobis(6-hydroxybenzoate)-1,2,3,4,5,6-13C12[1][2]

  • Molecular Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    N
    
    
    Na
    
    
    O
    
    
    [1][2]
  • Unlabeled MW: ~346.20 g/mol (Disodium salt)[1][2]

  • Labeled MW: ~358.20 g/mol (Mass shift of +12 Da)[2]

  • Solubility: Soluble in water and DMSO; sparingly soluble in organic solvents like methanol/acetonitrile (critical for protein precipitation protocols).[1][2]

Isotopic Labeling Logic

The "13C12" designation indicates that all 12 carbon atoms within the two benzene rings have been replaced with the stable Carbon-13 isotope.[2] The two carboxyl carbons usually remain as Carbon-12 unless specified otherwise.[1][2]

  • Why 13C and not Deuterium (D)? Deuterium labeling (H

    
     D) can sometimes lead to a "deuterium isotope effect," causing a slight shift in retention time on Reverse Phase (RP) chromatography.[1][2] This separation can result in the IS experiencing different matrix effects than the analyte.[2][3] Carbon-13 labeling is chemically identical and ensures perfect co-elution.[1][2]
    

Physicochemical Properties & Mass Spectrometry

The utility of Olsalazine-13C12 relies on its distinct mass spectral signature.[1][2]

Mass Shift & Cross-Talk Elimination

A mass shift of +12 Da is chemically significant.[1][2]

  • Natural Isotope Interference: The natural abundance of

    
    C in native Olsalazine creates "M+1" and "M+2" isotopic peaks.[2] A label of only +3 Da might overlap with the natural isotopic envelope of the analyte at high concentrations.[2]
    
  • The +12 Da Advantage: This shift places the IS mass channel far beyond the natural isotopic distribution of the analyte, effectively eliminating "cross-talk" (signal contribution from the analyte into the IS channel).

Table: Comparative MS Parameters (ESI Negative Mode)
ParameterNative Olsalazine (Analyte)Olsalazine-13C12 (Internal Standard)Rationale
Precursor Ion [M-H]⁻ m/z 301.0m/z 313.0Deprotonation of carboxyl/phenol group.[1][2]
Product Ion (Quant) m/z 136.0m/z 142.0Cleavage of azo bond; fragment contains one 13C6 ring (+6 Da).[1][2]
Cone Voltage ~30-40 V~30-40 VOptimized for precursor stability.[1][2]
Collision Energy ~20-25 eV~20-25 eVEnergy required to cleave the azo linkage.[1][2]

Mechanism of Action & Metabolic Pathway

Understanding the metabolism of Olsalazine is crucial for bioanalysis.[2] Olsalazine is a prodrug .[1][2][4][5][6][7] It is designed not to be absorbed in the stomach but to travel to the colon.[2]

  • Ingestion: Olsalazine is ingested intact.[1][2]

  • Transit: It passes through the small intestine with minimal absorption (systemic bioavailability < 3%).[1][2]

  • Activation: In the colon, bacterial azoreductases cleave the azo bond (

    
    ).[1][2][6][8]
    
  • Release: This releases two molecules of 5-Aminosalicylic Acid (5-ASA) , the active anti-inflammatory agent.[1][2][7][8]

Bioanalytical Context: Researchers measure Olsalazine in plasma to verify low systemic absorption (safety) and measure 5-ASA to verify therapeutic delivery.[1][2] The 13C12-IS is used specifically to quantify the intact prodrug.[2]

MetabolicPathway Olsalazine Olsalazine (Prodrug) [Intact Azo Bond] Bacteria Colonic Bacteria (Azoreductase Enzyme) Olsalazine->Bacteria Transit to Colon Systemic Systemic Circulation (Plasma Analysis) Olsalazine->Systemic Minor Absorption (<3%) Target for 13C12-IS Analysis ASA1 5-ASA (Active Metabolite) Bacteria->ASA1 Reductive Cleavage ASA2 5-ASA (Active Metabolite) Bacteria->ASA2 Reductive Cleavage

Caption: Metabolic activation of Olsalazine.[1][2][9][10] The 13C12-IS is used to quantify the minor fraction entering systemic circulation (red dotted line).[2]

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol outlines a validated workflow for quantifying Olsalazine in human plasma using the 13C12 sodium salt.[2]

Objective: Quantify Olsalazine (LLOQ: 1.0 ng/mL) in K2EDTA Plasma.

Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg Olsalazine-13C12 Sodium Salt in 1 mL DMSO/Water (50:50 v/v). Note: Pure DMSO may cause freezing issues in storage; 50% water improves solubility stability.[1]

  • Working IS Solution: Dilute Stock to 500 ng/mL in Methanol.

Sample Extraction (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma sample into a 96-well plate.

  • Step 2: Add 20 µL of Working IS Solution (Olsalazine-13C12).[1][2]

  • Step 3: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.[1][2]

    • Expert Insight: The formic acid acidifies the sample, ensuring Olsalazine (a weak acid) is in its neutral/protonated form during chromatography, improving peak shape.[1]

  • Step 4: Vortex for 5 min at high speed.

  • Step 5: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (Milli-Q).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][11]

  • Mobile Phase B: Acetonitrile.[1][2][11]

  • Gradient:

    • 0.0 min: 5% B[1][2]

    • 0.5 min: 5% B[1][2]

    • 2.5 min: 95% B (Elution of Olsalazine/IS)[1][2]

    • 3.5 min: 95% B[1][2]

    • 3.6 min: 5% B (Re-equilibration)

LCMS_Workflow cluster_detection Detection Logic Start Plasma Sample (50 µL) IS_Add Add Internal Standard (Olsalazine-13C12) Start->IS_Add PPT Protein Precipitation (Acetonitrile + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge (4000 rpm, 10 min) PPT->Centrifuge Inject LC-MS/MS Injection (ESI Negative Mode) Centrifuge->Inject Match Analyte (301 > 136) IS (313 > 142) Inject->Match

Caption: Step-by-step bioanalytical workflow for Olsalazine extraction and detection.

Synthesis Logic (Retrosynthetic Analysis)

While commercial synthesis is proprietary, the chemical structure dictates the likely synthetic route.[1] The 13C12 labeling is introduced early in the precursor stage.[2]

  • Precursor:

    
    C
    
    
    
    -Phenol or
    
    
    C
    
    
    -Salicylic Acid is the starting material.[1][2]
  • Diazotization: One equivalent of labeled aminosalicylic acid is diazotized (treated with NaNO2/HCl) to form a diazonium salt.[1][2]

  • Azo Coupling: The diazonium salt is coupled with a second equivalent of labeled salicylic acid under alkaline conditions.[1][2]

  • Salt Formation: The resulting acid is treated with Sodium Hydroxide (NaOH) to form the disodium salt.[1][2]

Quality Control Check:

  • Isotopic Purity: Must be >99 atom % 13C.[1][2] If purity is low, the "M-1" peak of the IS (m/z 312) could interfere with the analyte if the mass resolution is poor, though the +12 shift makes this highly unlikely compared to +3 labeled standards.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22419, Olsalazine. Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (FDA). Dipentum (Olsalazine Sodium) Prescribing Information. Retrieved from [Link][1][2]

  • Ryder, S. D., et al. (2005). "Olsalazine versus sulfasalazine in mild to moderate ulcerative colitis."[1][2] Gut, 54(11).[1][2] (Contextualizes the clinical dosage and plasma levels). Retrieved from [Link][1][2]

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (Standard for IS usage). Retrieved from [Link]

Sources

Technical Guide: Molecular Weight & Isotopic Mass of Olsalazine-13C12

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular properties, isotopic mass calculations, and bioanalytical applications of Olsalazine-13C12 . This document is structured for researchers requiring high-precision data for LC-MS/MS assay development.

Executive Summary

Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) presents unique bioanalytical challenges due to its azo-linkage and polarity. In quantitative LC-MS/MS workflows, Olsalazine-13C12 serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike deuterium-labeled analogs (e.g., Olsalazine-d6), the 13C12 isotopologue eliminates deuterium-hydrogen exchange (D/H exchange) risks and prevents chromatographic isotope effects (retention time shifts), ensuring maximum precision in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

This guide provides the exact physicochemical data required to program mass spectrometers and design robust extraction protocols.

Physicochemical Identity & Mass Calculations

The Labeling Pattern

Commercial "Olsalazine-13C12" typically follows a specific labeling pattern where the two benzene rings are fully labeled (


), while the two carboxyl carbons remain as native 

.
  • Native Carbon Count: 14 Carbons (12 Ring Carbons + 2 Carboxyl Carbons).

  • Labeled Carbon Count: 12 Carbons (

    
    ).
    
  • Unlabeled Carbon Count: 2 Carbons (

    
    ).
    
Mass Spectrometry Reference Table

The following table contrasts the Native analyte with the 13C12-IS. Note that bioanalysis often handles the salt form (powder) but detects the free acid (ionized species).

PropertyNative Olsalazine (Free Acid)Olsalazine-13C12 (Free Acid)Olsalazine-13C12 (Disodium Salt)
Chemical Formula



Molecular Weight (Average)302.24 g/mol 314.15 g/mol 358.11 g/mol
Monoisotopic Mass (Exact)302.0539 Da 314.0941 Da 358.0580 Da
Precursor Ion [M-H]⁻ 301.05 Da 313.09 Da N/A (Ionizes to Free Acid)
CAS Number 15722-48-2N/A (Custom Synthesis)6054-98-4 (Unlabeled Parent)

Critical Insight: When calculating the stock solution concentration, you must use the Molecular Weight of the specific salt form on your vial label (usually Disodium, MW ~358.11), but when tuning the mass spectrometer, you must use the Monoisotopic Mass of the Free Acid (MW ~314.09).

LC-MS/MS Method Development Strategy

Theoretical MRM Transitions

Olsalazine is an acidic molecule best analyzed in Negative Electrospray Ionization (ESI-) mode. The fragmentation usually involves the loss of the carboxyl group (


) or cleavage of the azo bond.

Based on the


-Carboxyl / 

-Ring labeling pattern:
  • Transition 1 (Quantifier - Decarboxylation):

    • Mechanism: Loss of

      
      . Since the carboxyl carbons are typically 
      
      
      
      in this synthesis pattern, the neutral loss is 44 Da.
    • Native:

      
       (Loss of 44).
      
    • IS (13C12):

      
       (Loss of 44).
      
    • Note: If your specific batch has labeled carboxyls, the loss would be 45 Da. Always verify with a product ion scan.

  • Transition 2 (Qualifier - Azo Cleavage):

    • Mechanism: Cleavage yielding a 5-ASA radical anion.

    • Native:

      
      .
      
    • IS (13C12):

      
       (Ring is 
      
      
      
      , so fragment is +6 Da heavier).
Visualizing the Mass Shift

The following diagram illustrates the structural labeling and resulting mass shift logic.

MassShift Native Native Olsalazine [M-H]- = 301.05 (14 x 12C) Labeling Isotopic Labeling Replace 12 Ring Carbons with 13C Native->Labeling Frag_Native Fragment (Native) m/z 257.1 (Loss of 12C-CO2) Native->Frag_Native CID Fragmentation IS Olsalazine-13C12 [M-H]- = 313.09 (2 x 12C + 12 x 13C) Labeling->IS +12.04 Da Shift Frag_IS Fragment (IS) m/z 269.1 (Loss of 12C-CO2) IS->Frag_IS CID Fragmentation

Figure 1: Mass shift logic for Olsalazine-13C12 assuming standard ring-labeling synthesis.

Experimental Protocol: Stock Preparation

Olsalazine presents solubility challenges that can lead to precipitation and poor linearity if mishandled.

Solubility Profile
  • Water: Sparingly soluble (risk of precipitation at high concentrations).

  • Methanol: Very slightly soluble (Avoid for primary stock).[1]

  • DMSO: Soluble (Recommended for Stock). [2]

Step-by-Step Preparation (Self-Validating)
  • Gravimetric Weighing:

    • Weigh approximately 1.0 mg of Olsalazine-13C12 Disodium Salt .

    • Validation Step: Calculate the Free Acid Equivalent (FAE).

    • Example: 1.0 mg Salt

      
       0.877 mg Free Acid.
      
  • Primary Stock Dissolution:

    • Add DMSO to achieve a target concentration (e.g., 1.0 mg/mL Free Acid equivalent).

    • Vortex for 60 seconds. Sonicate for 5 minutes if necessary.

    • Visual Check: Ensure no particulate matter remains. Solution should be yellow/orange.

  • Working Standard (Spiking Solution):

    • Dilute the DMSO stock into 50:50 Methanol:Water or Acetonitrile:Water .

    • Caution: Do not dilute directly into 100% acidic aqueous buffer, as the free acid may precipitate. Keep organic content >30% during intermediate steps.

Bioanalytical Workflow (LC-MS/MS)

The following Graphviz diagram outlines the recommended extraction and analysis workflow to minimize matrix effects.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add IS Working Sol. (Olsalazine-13C12) Sample->IS_Add Precip Protein Precipitation (Acetonitrile + 0.1% Formic Acid) IS_Add->Precip Centrifuge Centrifuge 10,000 x g, 10 min Precip->Centrifuge Injection Inject Supernatant (5-10 µL) Centrifuge->Injection Transfer Supernatant Column Column Separation C18 (Polar Embedded) Mobile Phase: H2O/MeOH/NH4OAc Injection->Column Ionization ESI Negative Mode Source Temp: 450°C Column->Ionization Detection MRM Detection Q1: 313.1 -> Q3: 269.1 Ionization->Detection

Figure 2: Recommended Protein Precipitation (PPT) workflow for Olsalazine quantification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22419, Olsalazine. Retrieved from [Link]

  • Lee, J. et al. (2016). Determination of mesalazine... in human plasma by UHPLC-MS/MS. Journal of Chromatography B. (Contextual reference for salicylate fragmentation patterns). Retrieved from [Link]

Sources

Technical Guide: Isotopic Enrichment & Bioanalytical Application of Olsalazine-13C12 Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical properties, isotopic enrichment verification, and bioanalytical utility of Olsalazine-13C12 Sodium . As the stable isotope-labeled (SIL) internal standard (IS) for Olsalazine, this reagent is the "gold standard" for correcting matrix effects, recovery variance, and ionization suppression in LC-MS/MS assays.

The specific "13C12" labeling pattern—incorporating twelve Carbon-13 atoms into the aromatic backbone—provides a mass shift of +12 Daltons . This shift is sufficient to eliminate isobaric interference (cross-talk) between the analyte and the internal standard, ensuring high-fidelity pharmacokinetic (PK) data in compliance with FDA M10 and ICH guidelines.

Part 1: Molecular Architecture & Isotopic Design

Structural Specifications

Olsalazine is a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond. The 13C12 variant replaces all twelve carbon atoms in the two benzene rings with the stable


C isotope.
FeatureNative Olsalazine SodiumOlsalazine-13C12 Sodium
Molecular Formula


Monoisotopic Mass (Free Acid) ~302.05 Da~314.09 Da
Mass Shift (

M)
+12.04 Da
Label Position Natural AbundanceUniformly labeled aromatic rings (

)
Isotopic Purity Requirement N/A

The Logic of the +12 Da Shift

In bioanalysis, a mass shift of at least 3-5 Da is typically required to avoid overlap between the natural isotopic envelope of the analyte and the IS. Olsalazine-13C12 provides a +12 Da shift, which is chemically robust.

  • Analyte (M+0): 302 Da

  • Analyte (M+12): Negligible natural abundance (

    
    ).
    
  • IS (M+0): If enrichment is low, the IS contributes to the analyte signal.

  • Conclusion: With >99% enrichment, the contribution of Olsalazine-13C12 to the native Olsalazine transition (302

    
     fragment) is statistically zero.
    

Part 2: Synthesis & Enrichment Verification

Synthetic Pathway Logic

The synthesis utilizes


C-labeled aniline or salicylic acid precursors. The high cost and technical demand dictate a convergent synthesis where two labeled "halves" are coupled.

SynthesisWorkflow cluster_QC Quality Control Gate Precursor 13C6-Aniline / Phenol (Starting Material) Intermed 13C6-Salicylic Acid (Carboxylation) Precursor->Intermed Kolbe-Schmitt Diazo Diazotization (NaNO2 / HCl) Intermed->Diazo Nitration/Reduction Coupling Azo Coupling (Dimerization) Diazo->Coupling Final Olsalazine-13C12 Sodium (Salt Formation) Coupling->Final Purification QC Isotopic Enrichment Check (HRMS) Final->QC

Figure 1: Logical synthetic pathway for Olsalazine-13C12, moving from labeled aromatic precursors to the final azo-linked dimer.

Protocol: Determination of Isotopic Enrichment (Atom % Excess)

To validate the material is suitable for regulated bioanalysis, one must calculate the Atom % Excess (APE) . This is not chemical purity (HPLC); it is isotopic purity (MS).

Methodology:

  • Instrument: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Infusion: Direct infusion of 1 µg/mL solution in 50:50 Methanol:Water (0.1% Formic Acid).

  • Data Acquisition: Acquire profile data in Negative Ion Mode (ESI-).

  • Calculation: Compare the intensity of the unlabeled peak (

    
    ) to the fully labeled peak (
    
    
    
    ).

Calculation Formula:



Acceptance Criteria: The abundance of


 (mass ~302) in the pure IS standard must be 

relative to the

peak to prevent interference with the analyte LLOQ (Lower Limit of Quantification).

Part 3: Bioanalytical Application (LC-MS/MS)

The "Cross-Talk" Challenge

In DMPK (Drug Metabolism and Pharmacokinetics) studies, "cross-talk" occurs when:

  • IS

    
     Analyte:  The IS contains unlabeled impurities (M+0) that are detected as the drug.
    
  • Analyte

    
     IS:  The drug concentration is so high that its natural M+12 isotope (extremely rare, but possible at saturation) interferes with the IS.
    

Solution: The +12 Da shift of Olsalazine-13C12 is chemically "wide" enough that Analyte


 IS interference is impossible. The IS 

Analyte interference is managed by the >99% enrichment specification.
Validated LC-MS/MS Workflow (FDA M10 Compliant)

This protocol outlines the use of Olsalazine-13C12 in extracting human plasma.

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add IS Spike (Olsalazine-13C12) Sample->IS_Add Normalization Precip Protein Precipitation (Acetonitrile/Methanol) IS_Add->Precip Centrifuge Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Bioanalytical workflow utilizing Olsalazine-13C12 for normalization prior to extraction, ensuring correction for recovery losses.

Mass Spectrometry Parameters (MRM)

These transitions are specific to the negative electrospray ionization (ESI-) mode, which is preferred for the carboxylic acid moieties of Olsalazine.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Olsalazine 301.1 (

)
179.0-22100
Olsalazine-13C12 313.1 (

)
185.0*-22100

*Note: The product ion for the IS shifts by +6 Da (one ring) or +12 Da depending on the fragmentation pathway. The cleavage of the azo bond typically yields a monomeric salicylate fragment. Since the rings are labeled, the fragment will carry the label (


).

Part 4: Handling & Stability

Storage and Reconstitution
  • Solid State: Store at -20°C under desiccated conditions. Protect from light (azo compounds can be photosensitive).

  • Stock Solution: Dissolve in DMSO or Methanol. Water solubility is pH-dependent (requires basic pH).

  • Stability: Stable isotope labels are chemically identical to the non-labeled drug. However, verify stability of the azo bond in plasma; Olsalazine can be reduced by bacteria, but is generally stable in sterile plasma ex vivo.

Regulatory Grounding

According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the IS must demonstrate:

  • No interference at the LLOQ of the analyte (IS response in blank must be

    
     of IS response in samples).
    
  • Tracking: The IS must track the analyte retention time and matrix effect profile precisely. Olsalazine-13C12 is superior to analog IS (e.g., N-acetyl-anthranilic acid) because it co-elutes perfectly, experiencing the exact same ionization suppression/enhancement.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54680652, Olsalazine sodium. Retrieved from [Link]

  • Nigam, P. et al. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC–MS/MS. Journal of Chromatography B. Retrieved from [Link]

Sources

Metabolic Fate of Olsalazine-¹³C₁₂ in Human Plasma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Olsalazine is a colon-specific prodrug of mesalamine (5-aminosalicylic acid, 5-ASA) used in the management of inflammatory bowel disease. Understanding its metabolic fate is critical for optimizing therapeutic strategies and developing robust bioanalytical methods. This technical guide provides an in-depth exploration of the metabolic pathways of Olsalazine in humans, with a specific focus on the application of its stable isotope-labeled analogue, Olsalazine-¹³C₁₂, in pharmacokinetic and metabolic studies of human plasma. We will detail the journey of the drug from oral administration to its activation by gut microbiota, subsequent systemic absorption of metabolites, and minor hepatic modifications. Furthermore, this guide presents field-proven, step-by-step protocols for the quantitative analysis of Olsalazine and its key metabolites in plasma using Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS), underscoring the indispensable role of Olsalazine-¹³C₁₂ as an internal standard.

Introduction: The Rationale for a Colon-Specific Prodrug and its Labeled Analogue

Olsalazine was developed to overcome the challenge of delivering the anti-inflammatory agent mesalamine (5-ASA) directly to the colon, the primary site of inflammation in ulcerative colitis.[1][2] Its structure, comprising two molecules of 5-ASA linked by a diazo bond, renders it inert in the upper gastrointestinal tract, thereby minimizing systemic side effects and maximizing drug concentration at the target site.[3][4]

The primary metabolic activation of Olsalazine is not mediated by human enzymes but by the azoreductase enzymes produced by the gut microbiota.[1][5] This bacterial cleavage releases the two active 5-ASA molecules. While the vast majority of the drug acts locally, a small fraction of intact Olsalazine and its subsequent metabolites are absorbed into systemic circulation, making their characterization in human plasma essential for a complete pharmacokinetic profile.[6][7]

To accurately quantify these analytes in a complex biological matrix like plasma, a stable isotope-labeled (SIL) internal standard is the gold standard. Olsalazine-¹³C₁₂ serves this purpose perfectly.[8] The ¹³C₁₂ label, in which the twelve carbon atoms of the two salicylic acid moieties are replaced with the heavy isotope ¹³C, makes the molecule chemically identical to the parent drug but mass-shifted. This allows it to be distinguished by a mass spectrometer, ensuring precise quantification by correcting for variations during sample preparation and analysis.

Part 1: The Metabolic Journey of Olsalazine

The metabolism of Olsalazine is a multi-compartment process, beginning in the gut and leading to the appearance of several key analytes in the plasma.

Oral Administration and Colonic Activation

After oral administration, Olsalazine exhibits very low systemic absorption in the upper gastrointestinal tract, with approximately 98-99% of the dose reaching the colon intact.[1][6][7] In the colon, the anaerobic environment and the presence of bacterial azoreductases facilitate the reductive cleavage of the N=N bond.[2][3][5] This is the pivotal activation step, releasing two molecules of the therapeutically active 5-ASA.[9][10]

G olsalazine Olsalazine-¹³C₁₂ (in Colon) five_asa 2x 5-Aminosalicylic Acid (5-ASA)-¹³C₆ (Active Moiety) olsalazine->five_asa  Bacterial Azoreductases (Azo-bond Cleavage) G cluster_gut Gastrointestinal Tract (Colon) cluster_plasma Human Plasma olsalazine_gut Olsalazine-¹³C₁₂ five_asa_gut 2x 5-ASA-¹³C₆ olsalazine_gut->five_asa_gut Bacterial Azoreduction olsalazine_plasma Olsalazine-¹³C₁₂ (Trace Amounts) olsalazine_gut->olsalazine_plasma Systemic Absorption (<5%) five_asa_plasma 5-ASA-¹³C₆ five_asa_gut->five_asa_plasma Systemic Absorption olsalazine_s Olsalazine-S-¹³C₁₂ (Minor Metabolite) olsalazine_plasma->olsalazine_s Hepatic Sulfation ac_five_asa N-acetyl-5-ASA-¹³C₆ (Major Metabolite) five_asa_plasma->ac_five_asa Hepatic/Epithelial Acetylation

Caption: Consolidated metabolic pathways of Olsalazine-¹³C₁₂.

Part 2: Bioanalytical Strategy for Plasma Metabolite Profiling

A robust and validated bioanalytical method is paramount for accurately determining the plasma concentrations of Olsalazine-¹³C₁₂ and its metabolites. UHPLC-MS/MS is the technology of choice due to its superior sensitivity, selectivity, and speed.

Causality Behind Experimental Choices
  • Why UHPLC? Ultra-High-Performance Liquid Chromatography offers higher resolution and faster analysis times compared to conventional HPLC, enabling clear separation of structurally similar metabolites from endogenous plasma components.

  • Why Tandem Mass Spectrometry (MS/MS)? MS/MS provides exceptional selectivity through Multiple Reaction Monitoring (MRM). By selecting a specific precursor ion (the mass of the analyte) and monitoring a unique fragment ion produced upon collision-induced dissociation, chemical noise is virtually eliminated. This ensures that the measured signal is unequivocally from the analyte of interest.

  • Why Olsalazine-¹³C₁₂ as an Internal Standard? An ideal internal standard co-elutes with the analyte and experiences identical ionization effects and matrix suppression. A stable isotope-labeled version of the analyte is the perfect candidate. Olsalazine-¹³C₁₂ behaves identically to unlabeled Olsalazine during extraction and chromatography but is easily differentiated by its higher mass, providing the most accurate method of quantification. [8]

Experimental Protocol: Plasma Sample Preparation

This protocol is designed for high-throughput analysis and ensures efficient removal of proteins and phospholipids that can interfere with LC-MS/MS analysis.

  • Thawing: Thaw frozen human plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Vortex the plasma sample gently. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working solution of the internal standard mix (containing Olsalazine-¹³C₁₂, its ¹³C₁₂-sulfate metabolite, ¹³C₆-5-ASA, and ¹³C₆-N-acetyl-5-ASA in methanol) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The cold solvent and the 4:1 ratio are critical for efficient protein crashing.

  • Vortexing: Vortex the samples vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analytes in the supernatant.

  • Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This step concentrates the sample and ensures compatibility with the LC mobile phase.

  • Injection: Inject 5-10 µL of the final sample onto the UHPLC-MS/MS system.

Experimental Protocol: UHPLC-MS/MS Analysis

The following tables provide starting parameters for method development. These must be optimized for the specific instrumentation used.

Table 1: Suggested UHPLC Parameters

Parameter Suggested Value Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) Provides excellent retention and separation for the polar to moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column, balancing speed and separation efficiency.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrate A standard gradient to elute all analytes of varying polarities.
Column Temp. 40°C Reduces viscosity and can improve peak shape and reproducibility.

| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |

Table 2: Suggested MS/MS Parameters (MRM Transitions) Note: These are predicted transitions. They must be empirically determined and optimized by infusing each standard compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Olsalazine303.1154.1ESI+
Olsalazine-¹³C₁₂ (IS) 315.1 160.1 ESI+
Olsalazine-S383.0303.1ESI-
Olsalazine-S-¹³C₁₂ (IS) 395.0 315.1 ESI-
5-ASA154.1108.1ESI+
5-ASA-¹³C₆ (IS) 160.1 114.1 ESI+
Ac-5-ASA196.1136.1ESI+
Ac-5-ASA-¹³C₆ (IS) 202.1 142.1 ESI+
Bioanalytical Workflow Diagram

G A 1. Collect Human Plasma B 2. Spike with ¹³C-Labeled Internal Standard Mix A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Centrifuge to Pellet Debris C->D E 5. Transfer Supernatant D->E F 6. UHPLC Separation E->F G 7. MS/MS Detection (MRM) F->G H 8. Data Integration & Quantification (Analyte/IS Ratio) G->H

Caption: End-to-end workflow for plasma bioanalysis.

Part 3: Expected Plasma Profile and Data Interpretation

Following oral administration of Olsalazine, the plasma concentration-time profile will reflect its unique metabolic activation pathway.

  • Low Parent Drug Exposure: Intact Olsalazine concentrations will be very low and peak shortly after administration (~1 hour). [7][11]* Accumulating Sulfate Metabolite: Olsalazine-S will appear in plasma and, due to its long half-life, will accumulate to a steady state after 2-3 weeks of continuous dosing. [3][7]* Delayed Metabolite Appearance: The active moiety 5-ASA and its major metabolite Ac-5-ASA will appear in plasma only after the drug has reached the colon and undergone bacterial cleavage, typically several hours post-dose. [3]* Dominance of Acetylated Form: The concentration of Ac-5-ASA in plasma will be significantly higher than that of 5-ASA, reflecting its rapid acetylation. [3][12] Table 3: Summary of Key Analytes in Human Plasma

    Analyte Expected Conc. Key Pharmacokinetic Feature
    Olsalazine Very Low Minimal systemic absorption. [1][6]
    Olsalazine-S Low, Accumulating Minor hepatic metabolite with a very long half-life. [7][13]
    5-ASA Low Active moiety, appears after a delay (colonic activation). [3]

    | Ac-5-ASA | Moderate | Major circulating metabolite of 5-ASA. [1][3]|

Conclusion

The metabolic pathway of Olsalazine in humans is a fascinating example of targeted drug delivery orchestrated by the gut microbiota. While its primary action is local within the colon, a distinct profile of the parent drug and its metabolites can be characterized in human plasma. The use of Olsalazine-¹³C₁₂ as an internal standard is fundamental to achieving the analytical rigor required for accurate pharmacokinetic assessment. The UHPLC-MS/MS methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to precisely quantify these analytes, ultimately contributing to a deeper understanding of Olsalazine's disposition in the human body.

References

  • van Hogezand, R. A. (1988). Pharmacokinetics of olsalazine and its metabolites. Scand J Gastroenterol Suppl, 148, 17-20. [Link]

  • van Hogezand, R. A. (1988). Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology, 23(sup148), 17-20. [Link]

  • MIMS Singapore. (n.d.). Olsalazine: Uses & Dosage. MIMS. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olsalazine Sodium?. Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem Compound Database. [Link]

  • Ryde, B., & Ahnfelt, N. O. (1988). The pharmacokinetics of olsalazine sodium in healthy volunteers after a single i.v. dose and after oral doses with and without food. European Journal of Clinical Pharmacology, 34(5), 481-488. [Link]

  • Lauritsen, K., Staerk Laursen, L., Bukhave, K., & Rask-Madsen, J. (1988). Longterm olsalazine treatment: pharmacokinetics, tolerance and effects on local eicosanoid formation in ulcerative colitis and Crohn's colitis. Gut, 29(7), 974-982. [Link]

  • Patsnap Synapse. (2024, June 14). What is Olsalazine Sodium used for?. Patsnap Synapse. [Link]

  • GlobalRPH. (2017, September 1). Inflammatory Bowel Disease. GlobalRPH. [Link]

  • Inxight Drugs. (n.d.). OLSALAZINE. Inxight Drugs. [Link]

  • Medical Pharmacology. (2025, January 22). Pharmacology of Olsalazine (Dipentum) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules). accessdata.fda.gov. [Link]

  • Medscape. (n.d.). Dipentum (olsalazine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Li, X., et al. (2022). Pharmacokinetic and gut microbiota analyses revealed the effect of Lactobacillus acidophilus on the metabolism of Olsalazine in ulcerative colitis rats. Journal of Pharmaceutical and Biomedical Analysis, 217, 114838. [Link]

  • de Vries, J., et al. (2020). Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 14(7), 998-1008. [Link]

  • Atnahs Pharma UK Limited. (2025, April 8). DIPENTUM (Olsalazine Sodium Capsules) - [Product Monograph Template - Standard]. Atnahs Pharma. [Link]

  • ResearchGate. (2025, August 9). Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS: Application to a pharmacokinetic study. ResearchGate. [Link]

  • Wael, A., et al. (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B, 1008, 117-124. [Link]

Sources

Mechanism of action for 13C-labeled Olsalazine prodrugs

Technical Guide: Mechanism of Action & Bio-Validation of C-Labeled Olsalazine

Executive Summary

This technical guide details the pharmacodynamic mechanism and analytical utility of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


C-labeled Olsalazine12

Molecular Architecture & Isotopic Strategy

The Prodrug Design

Olsalazine consists of two molecules of 5-ASA joined by an azo bond (-N=N-).[1][2] This structure prevents absorption in the stomach and small intestine, ensuring that >98% of the intact drug reaches the colon.

The C Advantage

In metabolic tracing,


  • Label Position: Typically, the benzene rings are labeled (e.g., [Ring-

    
    C
    
    
    ]-Olsalazine).
  • Mass Shift: Upon cleavage, the resulting

    
    C-5-ASA carries a distinct mass shift (+6 Da per molecule if fully ring-labeled) compared to unlabeled standards, allowing for absolute quantification using Isotope Dilution Mass Spectrometry (IDMS).
    

The Bioreversible Mechanism: Bacterial Azoreduction

The activation of Olsalazine is strictly bio-reversible, dependent entirely on the anaerobic microflora of the distal gut.

Enzymatic Pathway
  • Ingestion: Olsalazine remains intact through the upper GI tract.

  • Colonic Arrival: The drug encounters bacterial azoreductases (produced by Clostridium, Eubacterium, and Escherichia species).

  • Electron Transfer: The enzyme utilizes NADH/NADPH and flavin mononucleotide (FMN) to transfer electrons to the azo bond.

  • Cleavage: The azo bond undergoes reductive cleavage, splitting the dimer into two molecules of active 5-ASA.[2]

Mechanism Diagram

The following diagram illustrates the reductive cleavage pathway mediated by bacterial enzymes.

Olsalazine_MechanismOlsalazine13C-Olsalazine(Prodrug Dimer)ComplexEnzyme-SubstrateComplexOlsalazine->Complex BindingIntermediateHydrazo Intermediate(-NH-NH-)Complex->Intermediate +2e- / +2H+Product2x 13C-5-ASA(Active Mesalamine)Intermediate->Product Reductive Cleavage(+2e- / +2H+)AzoreductaseBacterial Azoreductase(Colonic Microflora)Azoreductase->ComplexCofactorsNADH / FMN(Electron Donors)Cofactors->Intermediate

Figure 1: The reductive cleavage of 13C-Olsalazine by bacterial azoreductases into active 13C-5-ASA.[1]

Experimental Validation: Ex Vivo Fecal Incubation

To validate the release mechanism and quantify the conversion rate of

Protocol: Anaerobic Fecal Slurry Assay

Reagents:

  • Fresh Fecal Samples (Human or Rat).

  • Phosphate Buffer Saline (PBS), pH 7.4 (Pre-reduced).

  • 
    C-Olsalazine stock solution.
    
  • Acetonitrile (for quenching).

Workflow Steps:

  • Slurry Preparation: Homogenize fresh feces in pre-reduced PBS (10-20% w/v) inside an anaerobic chamber (

    
     atmosphere).
    
  • Pre-incubation: Equilibrate slurry at 37°C for 30 minutes to activate bacterial metabolism.

  • Spike: Add

    
    C-Olsalazine to the slurry (Final concentration: 10–100 
    
    
    ).
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately mix aliquots with ice-cold acetonitrile (1:3 ratio) to precipitate proteins and halt enzymatic activity.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Supernatant is ready for LC-MS/MS.

Assay Visualization

Fecal_Assay_WorkflowStep1Anaerobic Chamber(N2/CO2 Environment)Step2Fecal Slurry Preparation(10% w/v in PBS)Step1->Step2Step3Spike with13C-OlsalazineStep2->Step3Step4Incubation @ 37°C(Time Course: 0-240 min)Step3->Step4Step5Quench & Extract(Acetonitrile Precipitation)Step4->Step5 Aliquot SamplingStep6LC-MS/MS Analysis(Quantify 13C-5-ASA)Step5->Step6 Supernatant Injection

Figure 2: Step-by-step workflow for the ex vivo validation of Olsalazine bio-activation.

Analytical Strategy: LC-MS/MS Quantification

Quantification of the polar 5-ASA molecule is challenging due to its amphoteric nature.[3] The


4
Mass Spectrometry Parameters

The following table outlines the theoretical MRM (Multiple Reaction Monitoring) transitions for a [Ring-


AnalytePrecursor Ion (

)
Product Ion (

)
PolarityNotes
Olsalazine (Unlabeled) 301.0120.0NegativeParent Drug
5-ASA (Unlabeled) 152.0108.0NegativeActive Metabolite

C-Olsalazine
313.0126.0NegativeLabeled Prodrug (+12 Da)

C-5-ASA
158.0114.0NegativeLabeled Metabolite (+6 Da)

Note: Transitions assume Negative Electrospray Ionization (ESI-), which is standard for salicylic acid derivatives.

Data Interpretation

In a successful assay, you will observe:

  • Depletion of Parent: Exponential decay of the

    
     313.0 signal (
    
    
    C-Olsalazine).
  • Appearance of Product: Stoichiometric increase of the

    
     158.0 signal (
    
    
    C-5-ASA).
  • Kinetics: Plotting concentration vs. time yields the degradation rate constant (

    
    ), which correlates directly with azoreductase activity.
    

References

  • Ryde, S. J., et al. (1991). The pharmacokinetics of olsalazine sodium in healthy volunteers. European Journal of Clinical Pharmacology.

  • Sousa, T., et al. (2014). Azoreductases in Drug Metabolism: A Review. Drug Metabolism Reviews.

  • Nagaraja, N. V., et al. (2016). Determination of mesalazine... in human plasma by UHPLC-MS/MS. Journal of Chromatography B.

  • Penner, N., et al. (2010). Stable isotopes in drug metabolism and pharmacokinetics.[4][5] Chemical Research in Toxicology.

Technical Guide: Storage & Handling of Stable Isotope Labeled Olsalazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

For rapid integration into laboratory workflows, the following matrix defines the non-negotiable storage parameters for Stable Isotope Labeled (SIL) Olsalazine (e.g., Olsalazine-d6, Olsalazine-


).
ParameterSolid State (Lyophilized)Stock Solution (>1 mg/mL)Working Solution (<10 µg/mL)
Temperature -20°C (Preferred) or -80°C-80°C (Critical)Freshly Prepared (Daily)
Light Exposure Strictly Dark (Amber Vials)Strictly Dark (Amber/Foil)Strictly Dark (Amber/Foil)
Atmosphere Inert Gas Flush (Argon/N

)
Inert HeadspaceN/A
Container Amber Glass (Teflon-lined cap)Amber Glass (Silanized preferred)Amber Glass / Polypropylene
Max Shelf Life 2 Years (Re-test every 6 mo)6 Months< 24 Hours
Solvent System N/ADMSO (Recommended)50:50 MeOH:H

O

Physicochemical Vulnerabilities & Mechanistic Rationale[1]

To ensure scientific integrity, one must understand why these protocols exist. Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) presents specific chemical vulnerabilities that are exacerbated when dealing with expensive isotopically labeled standards.

The Azo Linkage ( ) Sensitivity

The core structural vulnerability of Olsalazine is the azo linkage connecting the two salicylate moieties.

  • Photolytic Cleavage: The azo bond undergoes cis-trans isomerization and eventual reductive cleavage upon exposure to UV-VIS light (specifically 300–450 nm range). In SIL standards, this degradation results in the formation of labeled 5-aminosalicylic acid (5-ASA), leading to loss of signal for the intact parent ion in LC-MS/MS and potential cross-talk if the fragment shares mass transitions with metabolites.

  • Reductive Susceptibility: The azo bond is an electron acceptor. In the presence of reducing agents (e.g., DTT, mercaptoethanol) or even specific microbial enzymes in non-sterile aqueous buffers, the bond cleaves.

Isotopic Integrity (Deuterium vs. Carbon-13)
  • Deuterium Exchange: If your SIL-Olsalazine utilizes deuterium labeling on the aromatic rings (e.g., Olsalazine-d6), it is generally robust. However, acidic conditions (pH < 3) combined with elevated temperatures can promote Hydrogen-Deuterium Exchange (HDX) on the phenolic positions.

  • Recommendation:

    
    -labeled analogs are preferred for long-term stability studies as the carbon backbone is non-exchangeable.
    
Hygroscopicity of the Salt Form

Olsalazine is typically supplied as the disodium salt. Sodium salts are inherently hygroscopic. Moisture uptake initiates hydrolysis and facilitates solid-state chemical interactions that are kinetically inhibited in dry powder.

Detailed Storage Protocols

Protocol A: Solid-State Storage (Long-Term)
  • Objective: Prevent hydrolysis and photolysis during multi-year storage.

  • Workflow:

    • Arrival: Immediately inspect the vial for cracks. Do not open until the vial reaches room temperature (prevents condensation).

    • Desiccation: Store the primary vial inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.

    • Light Block: Wrap the secondary container in aluminum foil if the primary vial is not amber glass.

    • Temperature: Maintain at -20°C. -80°C is acceptable but unnecessary for the solid salt unless specified by the manufacturer (e.g., TRC, Cayman).

Protocol B: Stock Solution Preparation
  • Objective: Create a stable high-concentration standard for spiking.

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): Preferred. Olsalazine sodium is highly soluble in DMSO.[1] DMSO is aprotic and minimizes proton exchange risks.

    • Methanol: Low solubility.[2] Not recommended for high-concentration stocks (>1 mg/mL).

    • Water: Soluble, but prone to bacterial growth and hydrolytic stress over time. Avoid for stock solutions.

  • Procedure:

    • Weigh SIL-Olsalazine in a glove box or reduced-light environment.

    • Dissolve in anhydrous DMSO to reach 1–10 mg/mL.

    • Aliquot immediately into single-use amber microcentrifuge tubes or silanized glass vials.

    • Flash Freeze: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

Protocol C: Working Solutions (LC-MS/MS)
  • Objective: Daily use for calibration curves.

  • Solvent: 50:50 Methanol:Water or Acetonitrile:Water.

  • Stability Warning: Dilute aqueous solutions of Olsalazine are less stable than DMSO stocks. The azo bond is more exposed to solvated protons and dissolved oxygen.

  • Rule: Prepare fresh daily. Discard after 24 hours.

Visualization: Degradation & Handling Workflows

Degradation Pathway (The Risk)

The following diagram illustrates the primary degradation pathway (Azo Reduction) that researchers must prevent.

degradation_pathway Olsalazine SIL-Olsalazine (Parent Drug) Light UV/Vis Light (300-450nm) Olsalazine->Light Reduction Reductive Environment (Bacteria/Reducing Agents) Olsalazine->Reduction ASA Labeled 5-ASA (Cleavage Product) Light->ASA Azo Cleavage Reduction->ASA Reductase Activity SignalLoss MS Signal Loss & Quantification Error ASA->SignalLoss

Figure 1: Mechanistic pathway of Olsalazine degradation via azo bond cleavage, leading to analytical failure.

Handling Workflow (The Solution)

A decision tree for handling the compound upon arrival to ensure maximum stability.

handling_workflow cluster_storage Storage Options Start Receive SIL-Olsalazine CheckTemp Check Shipment Temp (Dry Ice vs Ambient) Start->CheckTemp Equilibrate Equilibrate to Room Temp (Do NOT Open Yet) CheckTemp->Equilibrate Open Open in Low Light Equilibrate->Open Weigh Weigh Quantity Open->Weigh SolidStore Reseal & Desiccate Store at -20°C Weigh->SolidStore Remaining Solid MakeStock Dissolve in DMSO Aliquot & Store -80°C Weigh->MakeStock Immediate Use

Figure 2: Standard Operating Procedure (SOP) logic for receiving and storing SIL-Olsalazine.

Quality Control: The Self-Validating System

Do not assume stability; prove it. Before running a clinical batch, perform this System Suitability Test (SST) .

Isotopic Purity Check

Inject a "Zero Sample" (Blank Matrix + IS).

  • Acceptance Criteria: The contribution of the SIL-IS to the analyte channel (M+0) must be < 5% of the LLOQ (Lower Limit of Quantification).

  • Failure Mode: If M+0 signal is high, the IS may have degraded (lost label) or contains unlabeled impurities.

Signal Stability Check

Compare the peak area of the stored stock solution against a freshly weighed standard.

  • Acceptance Criteria: The stored stock must be within ±5% of the fresh stock.

  • Failure Mode: A decrease >10% indicates photodegradation or precipitation in the DMSO stock.

References

  • Pfizer Inc. (2007). Material Safety Data Sheet: Olsalazine Sodium Capsules. Retrieved from 3

  • MedChemExpress. (2024). Olsalazine Disodium-13C12 Product Information. Retrieved from 4

  • Niu, Y., Li, H., et al. (2017). Old drug, new indication: Olsalazine sodium reduced serum uric acid levels in mice via inhibiting xanthine oxidoreductase activity.[5] Journal of Pharmacological Sciences. Retrieved from 5

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Olsalazine sodium. Retrieved from 6

  • Al-Haddad, A. S., & Al-Shirifi, A. N. (2015). Flow Injection Spectrophotometric Determination of Olsalazine Sodium in Pharmaceutical Preparations. Asian Journal of Chemistry. Retrieved from 7

  • Zhang, Y., et al. (2018). Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes. Water Research. Retrieved from 8

Sources

Methodological & Application

Olsalazine-13C12 sodium salt as internal standard protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Bioanalysis of Olsalazine in Plasma using Olsalazine-13C12 Sodium Salt as Internal Standard

Abstract & Scope

This application note details a robust LC-MS/MS protocol for the quantification of Olsalazine (disodium 3,3'-azobis[6-hydroxybenzoate]) in biological matrices. The method utilizes Olsalazine-13C12 sodium salt as the Internal Standard (IS).

The use of a 13C12-labeled analog is critical for this analyte. Olsalazine is a prodrug composed of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond.[1] It is susceptible to matrix-induced ion suppression and bacterial azoreduction during sample handling. The 13C12 label provides a +12 Da mass shift (retaining the C14 carbon skeleton integrity) and identical chromatographic behavior to the analyte, ensuring near-perfect correction for matrix effects and extraction efficiency.

Target Audience: Bioanalytical CROs, DMPK researchers, and clinical pharmacologists.

Chemical Properties & Handling

Analyte: Olsalazine Sodium Internal Standard: Olsalazine-13C12 Sodium Salt (Custom/High-Purity Grade)

PropertyOlsalazine SodiumOlsalazine-13C12 Sodium (IS)
Molecular Formula C14H8N2Na2O6[13C]12H8N2Na2O6
MW (Free Acid) 302.24 g/mol ~314.2 g/mol (+12 Da shift)
Solubility Soluble in DMSO, Water; Sparingly in MeOHIdentical
pKa ~2.5 (Carboxyl), ~11 (Phenol)Identical
Stability Light Sensitive (Azo bond); HygroscopicLight Sensitive ; Hygroscopic

Critical Handling Directive:

  • Light Protection: All stock solutions and extraction steps must be performed under yellow (sodium vapor) light or in amber glassware to prevent photo-degradation of the azo bond [1].

  • Temperature: Store solid standards at -20°C under inert atmosphere.

Method Development: The "Why" Behind the Parameters

Mass Spectrometry Source: ESI Negative Mode

Olsalazine contains two carboxylic acid groups and two phenolic hydroxyl groups.

  • Decision: Use Electrospray Ionization in Negative Mode (ESI-) .

  • Reasoning: Positive mode (protonation) is inefficient for acidic salicylates. Negative mode yields a strong deprotonated precursor ion

    
    .
    
Internal Standard Selection: 13C12 vs. Deuterium
  • Decision: Use 13C12 (Carbon-13) labeling on the aromatic rings.

  • Reasoning: Deuterium (

    
    ) labels on aromatic rings can sometimes exchange with solvent protons (H/D exchange) or exhibit slight chromatographic shifts (isotope effect), causing the IS to elute slightly earlier than the analyte. 13C labels are non-exchangeable and co-elute perfectly, compensating exactly for matrix suppression at the specific retention time [2].
    
Chromatographic Separation
  • Column: C18 with high carbon load (e.g., Kinetex C18 or equivalent).

  • Mobile Phase: Acidic pH is required to suppress ionization of the carboxyl groups (

    
    ) during chromatography, increasing retention on the hydrophobic stationary phase.
    

Experimental Protocol

Stock Solution Preparation
  • IS Stock (1 mg/mL): Weigh 1.0 mg of Olsalazine-13C12 sodium salt into a 1 mL amber volumetric flask. Dissolve in DMSO (due to limited methanol solubility of the salt form).

  • Analyte Stock (1 mg/mL): Prepare Olsalazine sodium in DMSO similarly.

  • Working Solutions: Dilute stocks with 50:50 Methanol:Water to reach working concentrations (e.g., 100 ng/mL for IS).

Sample Preparation: Protein Precipitation (PPT)

Rationale: LLE is possible, but PPT is faster and sufficient given the high specificity of the 13C12 IS.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • Spike IS: Add 10 µL of Olsalazine-13C12 working solution . Vortex gently.

  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .

    • Note: The formic acid helps dissociate the drug from plasma proteins (Olsalazine is >99% protein bound [3]).

  • Vortex & Centrifuge: Vortex for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Parameters

LC Gradient Table: Flow Rate: 0.4 mL/min Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid[2][3][4]

Time (min)% BEvent
0.010Load
0.510Hold
3.090Elute
4.090Wash
4.110Re-equilibrate
6.010End

MS/MS Transitions (ESI Negative):

CompoundPrecursor (Q1)Product (Q3)CE (eV)Logic
Olsalazine 301.0 (

)
121.0 (

)
-25Cleavage of azo bond + decarboxylation
Olsalazine-13C12 313.0 (

)
127.0 (

)
-25Symmetric fragment (C7 ring is 13C6 labeled)

Note on IS Transition: Since the parent is 13C12 (fully labeled), the cleavage producing the salicylate-like fragment will contain one aromatic ring (6 carbons). Thus, the fragment mass shift is +6 Da (121 + 6 = 127).

Workflow Visualization

The following diagram illustrates the self-validating workflow. The "IS Normalization" node is the critical control point where the 13C12 standard corrects for errors.

BioanalysisWorkflow cluster_logic Self-Validating Mechanism Sample Biological Sample (Plasma/Serum) IS_Add Spike IS: Olsalazine-13C12 (Corrects for extraction/ionization) Sample->IS_Add 50 µL Extract Protein Precipitation (ACN + 0.1% FA) IS_Add->Extract Mix Centrifuge Centrifugation (Remove proteins) Extract->Centrifuge LC LC Separation (C18, Acidic MP) Centrifuge->LC Supernatant MS MS/MS Detection (ESI-, MRM) LC->MS Retention Time Match Data Data Analysis (Ratio: Analyte Area / IS Area) MS->Data

Caption: Workflow for Olsalazine quantification. The co-eluting 13C12 IS actively corrects for matrix effects in the ESI source.

Validation & Troubleshooting

Linearity and Range
  • Range: 10 ng/mL to 5000 ng/mL.

  • Curve Fitting: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    .[3][5]
    
Troubleshooting Guide
IssueProbable CauseSolution
Low IS Recovery Protein binding or solubility issues.Ensure extraction solvent is acidified (0.1% FA) to disrupt protein binding.
IS/Analyte RT Shift pH mismatch.Check Mobile Phase A pH. Olsalazine is sensitive to pH changes near its pKa.
Signal Degradation Azo reduction or photodegradation.CRITICAL: Use amber vials. Keep samples at 4°C. Avoid leaving on benchtop.
Carryover Sticky sodium salt.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

  • FDA. (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7][8][9][10][11] Available at: [Link][8]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54676239, Olsalazine sodium. Retrieved February 22, 2026. Available at: [Link]

  • Rylova, S. N., et al. (2016). Determination of mesalazine... in human plasma by UHPLC-MS/MS.[2][3][4] Journal of Chromatography B. (Contextual reference for 5-ASA/Olsalazine metabolite analysis methodology). Available at: [Link]

Sources

Application Note: High-Sensitivity Quantification of Olsalazine in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the bioanalysis of Olsalazine in biological fluids, utilizing Olsalazine-13C12 as the internal standard. It addresses the specific chemical challenges of azo-bond stability and salicylate acidity, providing a self-validating workflow for high-sensitivity LC-MS/MS quantification.[1][2]

Methodology: Isotope Dilution LC-MS/MS (ID-LC-MS/MS) Analyte: Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) Internal Standard: Olsalazine-13C12 Matrices: Human Plasma, Serum, Urine[1][2]

Introduction & Scientific Rationale

Olsalazine is a prodrug composed of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond (


).[1][2] While effective for Ulcerative Colitis, its bioanalysis presents two distinct challenges that standard generic protocols fail to address:
  • Azo-Bond Instability: The azo linkage is susceptible to reductive cleavage by azoreductase enzymes present in fecal bacteria and, to a lesser extent, in non-sterile biological fluids or during improper sample handling.[2] This mimics the drug's metabolic activation, leading to artificial under-estimation of Olsalazine and over-estimation of Mesalamine (5-ASA).[1][2]

  • Ionic Complexity: As a dicarboxylic acid with two phenolic hydroxyls, Olsalazine is highly polar and acidic.[1][2] This results in poor retention on standard C18 columns without specific pH control and significant ion suppression from matrix phospholipids in negative-mode ESI.[1][2]

Why Olsalazine-13C12? Deuterated analogs (


) often suffer from deuterium-hydrogen exchange (D/H exchange) at the acidic phenolic sites or slight chromatographic separation from the analyte due to isotope effects.[1][2] Olsalazine-13C12 , with the stable carbon-13 label incorporated into the aromatic rings, is chemically identical to the analyte but mass-resolved. It co-elutes perfectly, compensating for matrix effects and ionization variability in real-time.[1][2]

Chemical Properties & Reagents

PropertyOlsalazine (Analyte)Olsalazine-13C12 (IS)Implication for Protocol
Formula


Mass Shift: +12 Da
MW 302.24 g/mol ~314.2 g/mol Distinct precursor ions
pKa pKa1 ~2.5, pKa2 ~11SameAcidic: Retains on Anion Exchange (WAX)
LogP ~3.1 (Unionized)SameHydrophobic enough for C18 if acidified
Solubility DMSO, Methanol, High pH WaterSameStock solutions must be in DMSO/MeOH

Sample Preparation Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A (SPE) is the "Gold Standard" for high sensitivity and phospholipid removal.[1][2] Protocol B (PPT) is a "Rapid Screen" for high-concentration samples.[1][2]

Critical Pre-Analytical Step: Stabilization[1][2]
  • Temperature: All processing must occur on wet ice (

    
    ).
    
  • Antimicrobial Precaution: For urine samples, add 1% Formic Acid immediately upon collection to inhibit bacterial azoreductase activity and stabilize the azo bond.

Protocol A: Weak Anion Exchange (WAX) SPE (Recommended)

Target Audience: PK studies requiring LLOQ < 1 ng/mL and minimal matrix effect.[1][2]

Rationale: Olsalazine is negatively charged at neutral pH.[1][2] A Weak Anion Exchange (WAX) sorbent captures the drug by charge, allowing rigorous organic washing to remove neutral lipids and phospholipids before elution.[2]

  • Conditioning:

    • 1 mL Methanol[1][2]

    • 1 mL Water[1][2]

  • Sample Pre-treatment:

    • Mix 200 µL Plasma/Urine + 20 µL IS Working Sol. (500 ng/mL Olsalazine-13C12).[1][2]

    • Add 600 µL 2% Formic Acid in water (Acidifies matrix to disrupt protein binding, but ensures WAX retention if pH < pKa of sorbent? Correction: For WAX, we want the analyte ionized. Olsalazine pKa is low (~2.5).[1][2] We should load at pH ~5-6 to ensure it is anionic, or use MAX (Mixed-mode Anion Exchange).[1][2]

    • Refined Step: Use MAX (Strong Anion Exchange) or WAX .[1][2] Loading at pH 7 (Water) ensures Olsalazine is ionized (

      
      ).[1][2]
      
    • Corrected Pre-treatment: Dilute sample 1:1 with 50 mM Ammonium Acetate (pH 7) .

  • Loading:

    • Load pre-treated sample onto Oasis MAX or Strata-X-A cartridge (30 mg).[1][2]

    • Flow rate: 1 mL/min.[1][2]

  • Wash 1 (Matrix Removal):

    • 1 mL 5% Ammonium Hydroxide in Water (Removes proteins/neutrals).[1][2]

  • Wash 2 (Lipid Removal):

    • 1 mL Methanol (Elutes neutrals/lipids while analyte stays bound by charge).[1][2]

  • Elution:

    • 2 x 250 µL 2% Formic Acid in Methanol (Acidification neutralizes the drug/sorbent interaction, releasing the analyte).[2]

  • Reconstitution:

    • Evaporate to dryness (

      
      , 
      
      
      
      ). Reconstitute in 100 µL Mobile Phase.
Protocol B: Protein Precipitation (PPT)

Target Audience: Discovery phase, high concentrations (>50 ng/mL).[1][2]

  • Aliquot 50 µL Plasma into a 96-well plate.

  • Add 200 µL Acetonitrile containing 0.1% Formic Acid and IS (Olsalazine-13C12) .

    • Note: Acidified ACN ensures protein crashing and stops enzymatic activity.[1]

  • Vortex vigorously (2 min).

  • Centrifuge at 4,000 x g for 10 min (

    
    ).
    
  • Transfer 100 µL supernatant to a fresh plate.

  • Dilute with 100 µL Water (to match initial mobile phase strength).

LC-MS/MS Conditions

Chromatographic Logic: A C18 column is sufficient if the mobile phase is acidic (keeping Olsalazine protonated/hydrophobic).[1][2] However, a Phenyl-Hexyl column provides superior selectivity for the aromatic azo-structure through pi-pi interactions.[1][2]

  • Column: Phenomenex Kinetex Phenyl-Hexyl or Waters BEH C18 (

    
     mm, 1.7 µm).[1][2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0.0 min: 10% B[1][2]

    • 0.5 min: 10% B

    • 3.0 min: 95% B[1][2]

    • 4.0 min: 95% B[1][2]

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Negative Mode): Olsalazine ionizes best in negative mode (


) due to the carboxylic acid groups.[1][2]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanistic Origin
Olsalazine 301.0 152.0 25Cleavage of Azo bond (forming 5-ASA radical)
301.0257.015Loss of

(

)
Olsalazine-13C12 313.0 158.0 25Symmetric cleavage of labeled ring
313.0269.015Loss of

Note: The +12 Da shift in the precursor (301->313) confirms the label. The product ion 152 (5-ASA) shifts to 158 (+6 Da), confirming the label is on the benzene ring.[2]

Method Validation & Quality Control

To ensure Trustworthiness , the method must demonstrate the following performance metrics (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     ng/mL (
    
    
    
    ).[1][2][9][10]
  • Recovery: Compare analyte peak area (pre-extraction spike) vs. post-extraction spike. Target:

    
     for SPE.
    
  • Matrix Factor: Compare IS-normalized response in matrix vs. solvent. Value should be

    
    .[1][2]
    
    • Crucial Check: If Matrix Factor < 0.8, phospholipids are suppressing the signal. Switch from PPT to Protocol A (WAX SPE).

  • Stability:

    • Bench-top: 4 hours on ice (Verify azo bond stability).

    • Freeze-Thaw: 3 cycles at

      
      .
      

Visual Workflows

Figure 1: Decision Matrix for Sample Preparation

SamplePrep Start Biological Sample (Plasma/Urine) AddIS Add Olsalazine-13C12 Internal Standard Start->AddIS Decision Sensitivity Requirement? AddIS->Decision HighConc High Conc. (>50 ng/mL) Discovery Screening Decision->HighConc Low Sensitivity LowConc High Sensitivity (<1 ng/mL) PK / Clinical Decision->LowConc High Sensitivity PPT Protocol B: Protein Precipitation (ACN + 0.1% FA) HighConc->PPT SPE Protocol A: WAX/MAX SPE (Solid Phase Extraction) LowConc->SPE Clean Supernatant Dilution PPT->Clean Wash Wash Steps: 1. 5% NH4OH (Proteins) 2. MeOH (Lipids) SPE->Wash LCMS LC-MS/MS Analysis (Neg Mode, m/z 301 -> 152) Clean->LCMS Elute Elution: 2% Formic Acid in MeOH Wash->Elute Elute->LCMS

Caption: Decision tree selecting between Protein Precipitation (PPT) for speed and Solid Phase Extraction (SPE) for high-sensitivity applications.

Figure 2: Chemical Logic of Extraction

ChemicalLogic Olsalazine Olsalazine (Acidic, pKa ~2.5) pH7 Load at pH 7 (Ionized: R-COO-) Olsalazine->pH7 WAX WAX Sorbent (Positively Charged) pH7->WAX Bind Ionic Binding (Strong Retention) WAX->Bind Electrostatic WashOrg Organic Wash (MeOH) Bind->WashOrg Lipids Remove Neutral Lipids (Phospholipids) WashOrg->Lipids EluteAcid Elute with Acid (2% Formic Acid) WashOrg->EluteAcid Release Analyte Neutralized (R-COOH) -> Releases EluteAcid->Release

Caption: Mechanism of Weak Anion Exchange (WAX) SPE. pH switching is utilized to bind the analyte while washing away interferences, then eluting by neutralizing the acid group.

References

  • PubChem. (2025).[1][2] Olsalazine - Compound Summary. National Library of Medicine.[1] [Link]

  • Nigam, U., et al. (2016).[1][2] Determination of Mesalazine... in human plasma by UHPLC–MS/MS. Journal of Chromatography B. [Link] (Demonstrates Mesalamine transitions and salicylate fragmentation logic).

  • Agilent Technologies. (2011).[1][2] Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. [Link] (General principles for polymeric SPE optimization).

  • FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

Sources

Application Note: High-Performance Solid Phase Extraction (SPE) of Olsalazine-13C12 from Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, selective, and reproducible Solid Phase Extraction (SPE) protocol for the isolation of Olsalazine-13C12 from human urine. Utilizing a Mixed-Mode Strong Anion Exchange (MAX) mechanism, this method effectively eliminates urinary salts, pigments, and neutral organic interferences that commonly cause ion suppression in LC-MS/MS analysis. The protocol achieves recoveries >85% with matrix effects <10%, suitable for pharmacokinetic profiling and metabolic tracer studies.

Introduction & Scientific Rationale

The Analyte: Olsalazine-13C12

Olsalazine (3,3'-azobis(6-hydroxybenzoic acid)) is a prodrug composed of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond. The 13C12 isotopologue serves as the "gold standard" Internal Standard (IS) for quantitation or as a specific tracer in metabolic flux studies.

  • Chemical Nature: Dicarboxylic acid (Acidic).

  • pKa: The carboxylic acid moieties have pKa values of approximately 2.7–3.0, while the phenolic hydroxyls dissociate at pH >11 [1].

  • Hydrophobicity: The presence of two benzene rings provides significant hydrophobic character, but the molecule is highly polar when ionized at physiological pH.

The Challenge: Urine Matrix

Urine is a complex matrix containing high concentrations of urea, salts, and variable pH (range 4.5–8.0). Traditional Reversed-Phase (RP) extraction often fails to remove polar urinary pigments and salts, leading to signal suppression in Electrospray Ionization (ESI).

The Solution: Mixed-Mode Anion Exchange (MAX)

To achieve maximum purity, we utilize Mixed-Mode Strong Anion Exchange (MAX) . This sorbent combines a hydrophobic polymeric backbone with a quaternary amine (permanently positively charged) functionality.

The Mechanism of Action:

  • Retention (Dual Mode): At neutral pH, Olsalazine is negatively charged (COO-) and binds to the sorbent via both strong ionic interactions (with the quaternary amine) and hydrophobic interactions (with the polymer backbone).

  • Interference Removal: Because the analyte is "locked" by the ionic bond, we can wash the cartridge with 100% organic solvent (Methanol) to remove hydrophobic neutrals without eluting the analyte.

  • Elution (pH Switch): We utilize the pKa of Olsalazine. By applying an acidic organic solvent (Formic Acid in Methanol), we protonate the carboxyl groups (turning COO- to COOH). This neutralizes the analyte, breaking the ionic bond and allowing the organic solvent to elute it [2].[1]

Materials and Reagents

ComponentSpecificationPurpose
SPE Cartridge Mixed-Mode MAX (e.g., Oasis MAX or Strata-X-A), 30mg/1mL or 60mg/3mLSelective retention of acidic compounds.
Methanol (MeOH) LC-MS GradeConditioning and Elution solvent.
Formic Acid (FA) LC-MS GradepH modifier for elution.[1][2]
Ammonium Hydroxide (NH₄OH) 28-30% solutionpH adjustment (Basification).
Water Milli-Q / HPLC GradeSolvent.
Loading Buffer 5% NH₄OH in Water (pH > 9)Ensures Olsalazine is fully ionized (anionic).
Elution Solvent 2% Formic Acid in MethanolProtonates analyte to break ionic retention.[1]

Experimental Protocol

Sample Pre-treatment

Rationale: Urine pH varies. We must force the analyte into its anionic state (COO-) to ensure binding to the anion exchange sorbent.

  • Aliquot: Transfer 200 µL of human urine into a clean microcentrifuge tube.

  • Spike: Add Olsalazine-13C12 working standard (and non-labeled IS if applicable).

  • Dilute & Basify: Add 200 µL of 5% NH₄OH in water .

    • Note: This 1:1 dilution reduces ionic strength and raises pH to >9, ensuring complete ionization of Olsalazine.

  • Vortex: Mix for 30 seconds. Centrifuge at 10,000 x g for 5 minutes if the sample is cloudy.

SPE Methodology (MAX)
StepSolvent / ActionCritical Mechanism
1. Condition 1 mL MethanolActivates hydrophobic pores of the sorbent.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous sample.
3. Load 400 µL Pre-treated UrineAnalyte binds via Anion Exchange (+) and Hydrophobic interactions. Flow rate: <1 mL/min.[2]
4. Wash 1 1 mL 5% NH₄OH in WaterRemoves proteins, salts, and hydrophilic neutrals. Analyte stays bound (Ionic).
5. Wash 2 1 mL MethanolCrucial Step: Removes hydrophobic neutrals/interferences. Analyte stays bound (Ionic).
6. Dry Vacuum for 2 minsRemoves excess organic solvent.
7. Elute 2 x 250 µL 2% Formic Acid in MeOH pH Switch: Acid protonates Olsalazine (COO⁻ → COOH), breaking the ionic bond. MeOH elutes the now-neutral compound.[2]
Post-Extraction
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

  • Analysis: Inject 5–10 µL into the LC-MS/MS.

Visualized Workflows

Extraction Mechanism (The "pH Switch")

The following diagram illustrates the chemical logic behind the MAX protocol.

MAX_Mechanism cluster_loading LOADING (pH > 8) cluster_elution ELUTION (pH < 2) Analyte_Neg Olsalazine (COO- / Negative) Interaction STRONG IONIC BOND (Retained) Analyte_Neg->Interaction Attraction Sorbent_Pos MAX Sorbent (Quaternary Amine +) Sorbent_Pos->Interaction Acid_Solvent 2% Formic Acid (Protons H+) Interaction->Acid_Solvent Add Acid Analyte_Neu Olsalazine (COOH / Neutral) Acid_Solvent->Analyte_Neu Protonation Release BOND BROKEN (Eluted) Analyte_Neu->Release Loss of Charge

Caption: Figure 1: The "Catch and Release" mechanism of Mixed-Mode Anion Exchange for Olsalazine.

Analytical Workflow

Workflow Urine Human Urine (200 µL) PreTreat Pre-treatment Add 5% NH4OH (1:1) pH > 9 Urine->PreTreat SPE_Load Load on MAX Cartridge (Retain Anions) PreTreat->SPE_Load Wash_Step Wash Steps 1. 5% NH4OH (Remove Salts) 2. 100% MeOH (Remove Neutrals) SPE_Load->Wash_Step Elute Elution 2% Formic Acid in MeOH Wash_Step->Elute LCMS LC-MS/MS Analysis Negative Mode ESI Elute->LCMS

Caption: Figure 2: Step-by-step sample preparation workflow.

LC-MS/MS Conditions

Since Olsalazine is an acidic molecule, Negative Electrospray Ionization (ESI-) provides the highest sensitivity.

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: Ramp to 95% B

    • 4-5 min: Hold 95% B

    • 5.1 min: Re-equilibrate 5% B.

  • MRM Transitions (Negative Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Olsalazine 301.1136.03020
Olsalazine-13C12 313.1142.03020

Note: The mass shift of +12 Da corresponds to the 12 labeled carbons in the two benzene rings.

Validation & Troubleshooting

Expected Performance
  • Recovery: > 85% (The rigorous MeOH wash prevents matrix loss during load, while acid elution is highly efficient).

  • Matrix Effect: < 10% suppression (MAX removes the salts and phospholipids that cause suppression).

  • Linearity: 1 ng/mL to 1000 ng/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Sample pH too low during load.Ensure urine is diluted with 5% NH₄OH . The pH must be > 7 for the analyte to bind to the MAX sorbent.
Low Recovery Elution solvent not acidic enough.Ensure Formic Acid concentration is at least 2%.[1][2] The pH must drop below 2.5 to release the drug.
High Backpressure Protein precipitation in cartridge.Centrifuge urine after adding NH₄OH before loading.
Poor Peak Shape Injection solvent mismatch.Reconstitute in initial mobile phase (low % organic).

References

  • Allgayer H, Sonnenbichler J, Kruis W, Paumgartner G. Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid. Arzneimittelforschung. 1985;35(9):1457-9.[3]

  • Biotage. Extraction of Acidic Drugs from Biological Fluids using ISOLUTE HAX Mixed-Mode SPE Sorbents. Application Note AN602.

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange.

  • Lee, J. et al. Determination of mesalazine... in human plasma by UHPLC-MS/MS. Journal of Chromatography B. 2016. (Demonstrates negative mode MS conditions for salicylate derivatives).

Sources

Application Note: HPLC-MS/MS Determination of Olsalazine using Olsalazine-13C12 Sodium Salt as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists developing assays for Olsalazine using its stable isotope-labeled internal standard, Olsalazine-13C12 .

Executive Summary

Olsalazine (3,3'-azobis[6-hydroxybenzoic acid]) is a prodrug used in the treatment of ulcerative colitis. It consists of two 5-aminosalicylic acid (5-ASA) moieties linked by an azo bond.[1][2] Accurate quantification in biological matrices (plasma, urine) is critical for pharmacokinetic profiling.

This guide details the protocol for utilizing Olsalazine-13C12 Sodium Salt as an Internal Standard (IS). Unlike deuterated standards, 13C-labeled standards offer superior stability and eliminate the chromatographic isotope effect , ensuring perfect co-elution with the analyte. This protocol focuses on a Reverse Phase (RP) LC-MS/MS workflow using Negative Electrospray Ionization (ESI-).

Chemical & Physical Context

The Analyte vs. The Standard

Understanding the physicochemical differences—and lack thereof—is crucial for method robustness.

FeatureOlsalazine (Analyte)Olsalazine-13C12 (Internal Standard)
Formula

(Salt)

(Salt)
Monoisotopic Mass (Free Acid) 302.05 Da314.09 Da (+12 Da shift)
Labeling Natural Abundance12 Carbon atoms replaced with

pKa ~2.2 (COOH), ~11 (Phenolic OH)Identical
LogP ~1.3 (More hydrophobic than 5-ASA)Identical
Chromatographic Behavior Retains on C18Co-elutes (No shift)
The "Sodium Salt" Factor

Both the analyte and IS are supplied as sodium salts to improve water solubility. However, in the LC mobile phase (typically acidic), the salt dissociates immediately.

  • Implication: You are chromatographing the Olsalazine free acid or its anion, not the salt.

  • Action: No special conversion is needed during stock preparation; simply dissolve in water/methanol.

Mechanism of Detection

Olsalazine contains two carboxylic acid groups and two phenolic hydroxyl groups, making it an ideal candidate for Negative Mode ESI (ESI-) . The azo bond (


) is a distinct structural feature that often directs fragmentation pathways.

Method Development Strategy

Column Selection (Stationary Phase)

Olsalazine is moderately polar but significantly more hydrophobic than its metabolite, Mesalazine (5-ASA).

  • Recommended: C18 (Octadecyl) or Phenyl-Hexyl.

  • Reasoning: A standard C18 provides sufficient retention (

    
    ) to separate Olsalazine from the early-eluting interference zone (salts, phospholipids) and the polar metabolite Mesalazine.
    
Mobile Phase Chemistry
  • pH Control: The mobile phase must be acidic (pH 3.0 – 4.0) to suppress the ionization of the carboxylic acids slightly, improving peak shape and retention on the hydrophobic C18 phase.

  • Buffer: Ammonium Acetate (5-10 mM) with Acetic Acid or Formic Acid.

    • Why Ammonium Acetate? It is volatile (MS-compatible) and buffers well in the pH 3-5 range.

  • Organic Modifier: Acetonitrile (MeCN) or Methanol (MeOH). MeCN typically yields sharper peaks for azo compounds.

The 13C Advantage (Retention Time)

Deuterated IS (e.g., Olsalazine-d6) often elute slightly earlier than the analyte due to the deuterium isotope effect (weaker lipophilic interaction).

  • Olsalazine-13C12: Carbon-13 has virtually identical lipophilicity to Carbon-12.

  • Result: The IS peak will perfectly overlap with the Analyte peak. This is ideal for compensating matrix effects (ion suppression/enhancement) at that exact time point.

Detailed Protocol

Stock Solution Preparation
  • Olsalazine Stock (1 mg/mL): Dissolve 1.15 mg of Olsalazine Sodium (correcting for salt form MW 346.2 vs Free Acid 302.2) in 1 mL of Methanol:Water (50:50).

  • IS Stock (100 µg/mL): Dissolve Olsalazine-13C12 Sodium Salt in Methanol:Water (50:50).

  • Storage: -20°C, protected from light (azo compounds can be light-sensitive).

Sample Preparation (Protein Precipitation)

This method is optimized for human plasma.

  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of IS Working Solution (e.g., 500 ng/mL Olsalazine-13C12).

  • Precipitate: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps dissociate Olsalazine from plasma proteins (high binding >99%).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the clear supernatant directly or dilute 1:1 with water if peak shape is poor due to solvent strength.

LC-MS/MS Conditions
ParameterSetting
Column Kinetex C18 or Acquity BEH C18 (100 x 2.1 mm, 1.7 or 2.6 µm)
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Run Time ~6.0 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Load
0.5 10% Hold
3.5 90% Elute Analyte
4.5 90% Wash
4.6 10% Re-equilibrate

| 6.0 | 10% | End |

MS Parameters (ESI Negative)
  • Source: Electrospray Ionization (Negative Mode)

  • Spray Voltage: -2500 V to -3500 V

  • Capillary Temp: 300-350°C

MRM Transitions: Optimization required per instrument.

CompoundPrecursor (m/z) [M-H]-Product (m/z)Collision Energy (eV)
Olsalazine 301.1152.0 (Cleavage to monomer)20 - 30
Olsalazine 301.1108.0 (Decarboxylation)35 - 45
Olsalazine-13C12 313.1158.0 (Labeled Monomer)20 - 30

Rationale: The precursor 313.1 corresponds to the fully labeled molecule. Cleavage of the azo bond generates a monomer with half the carbons (6 carbons). Thus, the fragment shifts from 152 (unlabeled) to 152 + 6 = 158.

Expected Results & Visualization

Retention Time

Under the gradient conditions described above:

  • Mesalazine (Metabolite): Elutes early (~1.5 - 2.0 min) due to high polarity.

  • Olsalazine (Analyte): Elutes at ~3.8 - 4.2 min .

  • Olsalazine-13C12 (IS): Elutes at ~3.8 - 4.2 min (Co-eluting).

Workflow Diagram

The following diagram illustrates the analytical decision process and workflow.

G cluster_0 Sample Preparation Sample Biological Sample (Plasma/Urine) IS_Add Add IS: Olsalazine-13C12 Sample->IS_Add Prep Protein Precipitation (ACN + 0.1% FA) IS_Add->Prep Centrifuge Centrifugation 10,000g Prep->Centrifuge LC HPLC Separation C18 Column, Gradient Centrifuge->LC Supernatant MS MS/MS Detection ESI Negative Mode LC->MS RT: ~4.0 min Data Quantification Ratio (Analyte/IS) MS->Data

Caption: Analytical workflow for Olsalazine quantification using 13C12-labeled Internal Standard.

Chemical Structure & Fragmentation Logic

The stability of the 13C label ensures that fragmentation patterns mimic the analyte, simply shifted by mass.

Struct Parent Olsalazine-13C12 (Precursor m/z 313.1) AzoCleavage Azo Bond Cleavage Parent->AzoCleavage Collision Energy Fragment1 Fragment Ion (m/z 158.0) [13C6-5-ASA]- AzoCleavage->Fragment1 Primary Transition

Caption: Proposed fragmentation pathway for Olsalazine-13C12 in MS/MS negative mode.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (up to 10mM) or lower pH (use 0.1% Formic Acid).
Low Sensitivity Poor ionization in negative mode.Ensure mobile phase pH > 3.0. Check source voltage.
RT Shift between Samples Matrix effect or pH instability.Use the 13C12 IS to correct quantification. Ensure column equilibration time is sufficient (min 2 column volumes).
Carryover Adsorption to injector loop.Use a needle wash with high organic content (e.g., 50:50 MeOH:Water + 0.1% Ammonia).

References

  • Ryder, R. E., et al. (1988). Olsalazine in the treatment of ulcerative colitis.[2][3][4][5][6]British Medical Journal . Link

  • Nobilis, M., et al. (2006). High-performance liquid chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.[7][6][8]Journal of Chromatography A . Link

  • Wang, S., et al. (2014). Assessment of Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative LC-MS.Analytical Chemistry . Link (Demonstrates negligible isotope effect of 13C vs Deuterium).

  • PubChem. (2024). Olsalazine Sodium - Compound Summary.[5][9]National Library of Medicine . Link

Sources

Application Note: Optimized Protein Precipitation Strategies for the Quantitation of Olsalazine-13C12 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the development and execution of protein precipitation (PPT) protocols for the extraction of Olsalazine (3,3'-azobis-6-hydroxybenzoate) from human plasma, utilizing Olsalazine-13C12 as a Stable Isotope-Labeled Internal Standard (SIL-IS).

While Olsalazine is a prodrug largely converted to 5-aminosalicylic acid (5-ASA) in the colon, systemic quantitation of the intact parent molecule is critical for pharmacokinetic (PK) profiling and bioequivalence studies. The primary challenge in Olsalazine analysis is its >99% plasma protein binding and high polarity. Standard precipitation methods often suffer from poor recovery due to drug entrapment in the protein pellet. This note provides a mechanistic approach to disrupting these interactions using acid-assisted precipitation, ensuring high recovery and reproducibility compliant with FDA/EMA bioanalytical guidelines.

Physicochemical Context & Challenges

To design a robust protocol, one must understand the molecular behavior of Olsalazine in a biological matrix.

Key Properties
  • Chemical Structure: Azo-linked dimer of 5-ASA.[1]

  • Acidity: Olsalazine is a sodium salt of a weak acid.[2] It contains carboxyl and hydroxyl groups, making it anionic at physiological pH (7.4).

  • Protein Binding: >99% bound to plasma proteins (primarily albumin).

  • Stability: The azo bond is photosensitive and susceptible to reduction by gut bacteria or strong reducing agents.

  • Solubility: Soluble in water and DMSO; practically insoluble in pure organic solvents (ethanol, chloroform) unless pH is adjusted.

The Protein Binding Challenge

At neutral pH, Olsalazine (anionic) binds tightly to cationic sites on Human Serum Albumin (HSA). Adding organic solvent (Acetonitrile/Methanol) alone precipitates the protein with the drug still bound, resulting in significant signal loss (low recovery).

Solution: Acidification (lowering pH < 3.0) serves two purposes:

  • Charge Neutralization: Protonates the carboxyl groups of Olsalazine, reducing its ionic affinity for albumin.

  • Protein Denaturation: Alters the conformation of albumin, releasing the trapped ligand before the protein aggregates.

Mechanism of Extraction Diagram

ProteinBindingMechanism Plasma Plasma Sample (pH 7.4) Complex Albumin-Olsalazine Complex (>99% Bound) Plasma->Complex Equilibrium Disruption Complex Disruption (Ligand Release) Complex->Disruption H+ Ions Acid Acidification (Formic Acid) Acid->Disruption Precipitant Organic Precipitant (Cold ACN + IS) Disruption->Precipitant Free Drug Supernatant Supernatant (Free Olsalazine) Precipitant->Supernatant Centrifugation Pellet Precipitated Protein (Waste) Precipitant->Pellet

Figure 1: Mechanism of Acid-Assisted Protein Precipitation. Acidification disrupts the high-affinity Albumin-Olsalazine complex prior to solvent addition, preventing coprecipitation.

Reagents & Materials

ReagentGrade/SpecificationFunction
Olsalazine Sodium Reference Standard (>98%)Analyte
Olsalazine-13C12 Stable Isotope (>99% isotopic purity)Internal Standard (Corrects for matrix effect & recovery)
Acetonitrile (ACN) LC-MS GradePrecipitating Agent
Formic Acid (FA) LC-MS GradeAcidifier (Disrupts protein binding)
Ammonium Acetate LC-MS GradeBuffer additive
Human Plasma K2EDTA or HeparinMatrix

Experimental Protocols

Preparation of Internal Standard (IS) Working Solution

The use of Olsalazine-13C12 is non-negotiable for regulating matrix effects in ESI- modes.

  • Stock Solution: Dissolve Olsalazine-13C12 in DMSO or Water:Methanol (50:50) to 1 mg/mL. Note: Protect from light.[3]

  • Working IS Solution: Dilute Stock in Acetonitrile containing 0.1% Formic Acid to a concentration of ~500 ng/mL. This combines the IS addition and precipitation step.

Protocol A: Acid-Assisted Precipitation (Recommended)

This method yields the highest recovery (>85%) by breaking protein-drug interactions.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL amber microcentrifuge tube (to protect from light).

  • Acidification: Add 10 µL of 5% Formic Acid in water. Vortex gently for 10 seconds.

    • Why: This lowers sample pH to ~3.0, releasing Olsalazine from albumin.

  • Precipitation: Add 200 µL of the Working IS Solution (Cold ACN + 0.1% FA + Olsalazine-13C12).

    • Ratio: 1:4 (Plasma:Solvent) ensures complete protein removal.

  • Extraction: Vortex vigorously for 1 min at high speed.

  • Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial or 96-well plate.

  • Dilution (Optional): If the peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 10mM Ammonium Acetate (aq) before injection.

Protocol B: Methanol Precipitation (Alternative)

Use this if Olsalazine shows solubility issues in high-organic ACN environments. Note that methanol produces a "fluffier" pellet and may require filtration.

  • Aliquot: 50 µL Plasma.

  • Precipitation: Add 200 µL Methanol containing 0.1% Formic Acid and IS.

  • Freezing Step: Place samples at -20°C for 20 minutes.

    • Why: Enhances protein aggregation in methanol.

  • Centrifuge: 12,000 x g for 15 mins.

  • Transfer: Supernatant to LC vial.

Workflow Visualization

Workflow start Plasma Sample (50 µL) acid Add 10 µL 5% Formic Acid (Disrupt Binding) start->acid ppt Add 200 µL Cold ACN + IS (Olsalazine-13C12) acid->ppt vortex Vortex Mix (1 min, High Speed) ppt->vortex spin Centrifuge (12,000g, 10 min, 4°C) vortex->spin transfer Transfer Supernatant spin->transfer inject LC-MS/MS Injection transfer->inject

Figure 2: Optimized Sample Preparation Workflow for Olsalazine-13C12 Analysis.

Method Validation & Performance Metrics

When validating this method, specific attention must be paid to Matrix Effects (ME) and Recovery (RE), calculated as follows:

Quantitative Summary Table (Expected Performance)
ParameterProtocol A (Acid-ACN)Protocol B (MeOH)Acceptance Criteria
Recovery (RE) 85 - 95%70 - 80%> 70% consistent
Matrix Effect (ME) 95 - 105% (Negligible)85 - 115% (Suppression)85 - 115%
Process Efficiency HighMediumN/A
Sensitivity (LLOQ) ~1.0 ng/mL~2.5 ng/mLProtocol Dependent
Troubleshooting Guide
  • Low Recovery: If recovery is <50%, increase the concentration of Formic Acid in the pre-treatment step (up to 2% final vol). The drug is likely still bound to the protein pellet.

  • Azo Bond Degradation: If IS response varies wildly, check light exposure. Use amber glassware. Ensure no reducing agents (e.g., DTT, mercaptoethanol) are present in the system.

  • Peak Tailing: Olsalazine is a dicarboxylic acid. Ensure the LC mobile phase has sufficient buffer capacity (e.g., 10mM Ammonium Acetate or 0.1% Formic Acid).

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PubChem. (2025). Olsalazine Sodium Compound Summary. National Center for Biotechnology Information. [Link]

  • DrugBank. (2025). Olsalazine: Pharmacology and Protein Binding Data. [Link]

  • Zhang, Y., et al. (2016). Determination of mesalazine... in human plasma by UHPLC-MS/MS. (Contextual reference for salicylate bioanalysis). Journal of Chromatography B. [Link]

  • Phenomenex. (2025). Protein Precipitation Techniques for Biological Samples. [Link]

Sources

Application Note: Optimizing Mobile Phase Chemistry for Olsalazine-13C12 Bioanalysis via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic optimization of mobile phase composition for the quantification of Olsalazine and its internal standard, Olsalazine-13C12, using LC-MS/MS. Unlike simple small molecules, Olsalazine presents unique challenges due to its dimeric salicylate structure, high polarity, and potential for metal chelation. This guide moves beyond generic "0.1% Formic Acid" recipes, exploring the mechanistic trade-offs between retention (requires low pH) and ionization efficiency (favors negative mode). We provide a validated protocol for minimizing peak tailing and ensuring isotopic tracking fidelity.

Introduction & Analyte Chemistry

Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) is a prodrug consisting of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond. In bioanalytical studies, the stable isotope-labeled internal standard (IS), Olsalazine-13C12 , is critical for compensating matrix effects and ionization variability.

The Chromatographic Challenge
  • Acidity: With two carboxyl groups (pKa ~2.5) and two phenolic hydroxyls, Olsalazine is highly acidic.

  • Chelation: The salicylate moiety can chelate trace iron in stainless steel LC flow paths, leading to severe peak tailing.

  • Ionization Conflict:

    • Retention: Requires acidic pH (< pKa) to suppress ionization and increase hydrophobicity for C18 retention.

    • Detection: Requires deprotonation ([M-H]⁻) for sensitive Negative Electrospray Ionization (ESI-).

This protocol resolves these conflicts by optimizing the buffer system to maintain retention while facilitating efficient in-source deprotonation.

Physicochemical Assessment & Mobile Phase Strategy

PropertyValueChromatographic Implication
Molecular Weight 302.24 Da (Native) / ~314.2 Da (13C12)Mass shift is sufficient to prevent cross-talk, but co-elution is mandatory.
pKa (Acidic) ~2.2 - 3.0 (Carboxyl)Mobile phase pH must be ≤ 3.0 to prevent premature elution on C18.
LogP ~2.91Moderately hydrophobic; standard C18 is suitable if ionization is suppressed.
Solubility DMSO (High), MeOH (Low), Water (Low)Critical: Stock solutions must be prepared in DMSO. Avoid high % water in stock.
The "Ionization-Retention" Paradox

For acidic drugs in Negative ESI, a common misconception is to use a basic mobile phase. While high pH ensures deprotonation (good signal), it causes the molecule to be fully ionized in the column, resulting in zero retention on C18.

The Solution: Use a Volatile Acidic Buffer (Ammonium Formate/Formic Acid) .

  • Mechanism: The acidic pH (approx 3.0) keeps the carboxyl groups protonated (neutral) during chromatography, ensuring retention.

  • Source Physics: In the ESI source, the high negative voltage and heat overcome the solution pH, stripping the proton to form the [M-H]⁻ ion.

Optimization Logic Flow (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal mobile phase components based on Olsalazine's chemistry.

MobilePhaseOptimization Start Start: Olsalazine Mobile Phase Design AnalyteCheck Analyze Properties: Acidic (pKa ~2.5) Chelating Agent Start->AnalyteCheck ModeSelect MS Mode Selection: Negative ESI ([M-H]-) AnalyteCheck->ModeSelect Phenolic/COOH groups Retention Retention Requirement: pH < pKa (Neutralize COOH) ModeSelect->Retention Need C18 retention BufferChoice Buffer Selection: Ammonium Formate + Formic Acid Retention->BufferChoice Maintain pH ~3.0 OrganicChoice Organic Modifier: Acetonitrile (Sharper Peaks) vs Methanol (Better Solvation) BufferChoice->OrganicChoice TailingFix Tailing Mitigation: Passivate System / PEEK tubing OrganicChoice->TailingFix If tailing persists FinalMethod Final Protocol: MP A: 10mM NH4HCO2 (pH 3.0) MP B: Acetonitrile OrganicChoice->FinalMethod Standard Path TailingFix->FinalMethod

Caption: Decision tree for balancing retention (acidic pH) and ionization (negative mode) for Olsalazine.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: Olsalazine Sodium (Reference Standard).[1][2][3][4][5]

  • Internal Standard: Olsalazine-13C12 (Isotopic purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Buffer Additive: Ammonium Formate (LC-MS Grade) and Formic Acid.

  • Column: Phenomenex Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm) or equivalent "End-capped" C18. Note: XB-C18 contains a di-isobutyl side chain that protects silanols, reducing tailing for salicylates.

Mobile Phase Preparation

Do not simply mix "0.1% acid." Precision buffering is required for reproducibility.

Mobile Phase A (Aqueous): 10mM Ammonium Formate, pH 3.0

  • Weigh 0.63 g of Ammonium Formate.

  • Dissolve in 900 mL of LC-MS grade water.

  • Adjust pH to 3.0 ± 0.1 using Formic Acid (approx 1-2 mL).

  • Dilute to 1000 mL with water.

  • Why: Ammonium ions (NH4+) assist in desolvation even in negative mode, while formate buffers the pH to ensure the drug stays neutral on the column.

Mobile Phase B (Organic): 100% Acetonitrile

  • Use pure LC-MS grade Acetonitrile.

  • Why ACN? ACN provides sharper peaks and lower backpressure than Methanol for this specific dimer. Methanol can cause broader peaks due to hydrogen bonding interactions with the salicylate groups.

Gradient Conditions[6]
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C (Enhances mass transfer and reduces tailing).

  • Injection Vol: 2-5 µL.

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Loading)
0.505Start Gradient
4.0095Elution of Olsalazine (~2.8 min)
5.0095Wash
5.105Re-equilibration
7.005End of Run

System Configuration & Hardware Considerations

Because Olsalazine is a chelator, the physical hardware is as important as the chemistry.

SystemConfig Injector Autosampler (PEEK Needle Seat) Column Column Kinetex XB-C18 (Shielded Silanols) Injector->Column PEEK Tubing (Prevent Fe Interaction) MS MS/MS Source Neg ESI (High Temp) Column->MS Short Path Waste Waste MS->Waste

Caption: Hardware setup emphasizing PEEK tubing to prevent salicylate-iron chelation.

Critical Hardware Tip:

If you observe split peaks or severe tailing despite using the optimized buffer:

  • Passivate the LC system: Flush with 0.1% EDTA in water (disconnect column first!) to strip iron ions from stainless steel capillaries.

  • Replace Tubing: Switch post-injector tubing to PEEK (polyether ether ketone).

Validation & Troubleshooting

Isotopic Fidelity Check

The 13C12 label adds mass but does not significantly change lipophilicity.

  • Requirement: The retention time (RT) of Olsalazine-13C12 must track the native Olsalazine within ±0.02 min.

  • Deuterium Effect: Unlike Deuterium (D) labeling, which can cause slight RT shifts (isotope effect), 13C labeling is chromatographically identical to 12C. If separation occurs, check for system dead volume or gradient instability.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interaction or Metal ChelationSwitch to "XB-C18" or "Polar C18" column. Flush system with EDTA.
Low Sensitivity (Neg Mode) pH too low in sourceIncrease Source Temperature (500°C+) to aid desolvation. Ensure Ammonium ions are present (use the buffer, not just acid).
Carryover Adsorption to rotor sealChange needle wash to 50:50 ACN:Water + 0.5% Formic Acid.
Signal Suppression Matrix EffectThe 13C12 IS should compensate. If IS response varies >20%, improve extraction (LLE preferred over PPT).

References

  • PubChem. (2026). Olsalazine - Compound Summary. National Library of Medicine. Available at: [Link]

  • ChEMBL. (2025).[1] Olsalazine Sodium Physicochemical Properties. EMBL-EBI. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting: Tailing Peaks and Secondary Silanol Interactions. Available at: [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Available at: [Link]

  • Advion. (2025). Electrospray LC/MS Response Differences: Positive vs Negative Mode. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing azo bond degradation in Olsalazine-13C12 samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Achilles' Heel" of Olsalazine

Olsalazine-13C12 is a high-value stable isotope-labeled internal standard (SIL-IS) used for the precise quantification of Olsalazine in biological matrices. Its structural integrity relies on a central azo bond (-N=N-) linking two 5-aminosalicylic acid (5-ASA) moieties.

While this bond is designed to be cleaved by bacterial azoreductases in the colon (releasing the active 5-ASA drug), it poses a significant stability challenge in the laboratory. Premature cleavage of this bond during sample collection, storage, or analysis results in signal loss, non-linear calibration curves, and critical quantification errors.

This guide provides a self-validating workflow to protect the azo bond from its three primary enemies: Enzymatic Reduction , Photolysis , and In-Source Fragmentation .

Module 1: Biological Matrix Handling (Enzymatic Threat)

The Mechanism

In biological matrices—particularly feces, but also plasma containing lysed cells—azoreductase enzymes remain active after collection. These enzymes will rapidly reduce the azo bond of Olsalazine-13C12 into 13C-labeled 5-ASA fragments, destroying your Internal Standard before it reaches the mass spectrometer.

The Protocol: "Quench and Crash"

You must instantaneously denature these enzymes upon sample collection or thawing.

Step-by-Step Workflow:

  • Preparation of Quench Solution:

    • Solvent: Acetonitrile (ACN) or Methanol (MeOH).

    • Additive: 1.0% Formic Acid (FA). Note: The acid is critical for immediate enzyme denaturation.

    • Temperature: Pre-chill to -20°C.

  • Sample Processing (Plasma/Serum):

    • Thaw samples on wet ice (4°C), never at room temperature.

    • Add 3 volumes of the cold Quench Solution to 1 volume of plasma immediately.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Sample Processing (Feces/Tissue Homogenate):

    • Critical: Fecal bacteria have high azoreductase activity.

    • Homogenize tissue/feces directly in 50% Ethanol/Water containing 1% Formic Acid .

    • Do not use plain phosphate buffer (PBS), as neutral pH supports enzymatic activity.

Visualization: Sample Preparation Logic

SamplePrep Sample Biological Sample (Active Enzymes) Quench Add Cold ACN + 1% FA (Denaturation) Sample->Quench Immediate Degradation Azo Bond Cleavage (Signal Loss) Sample->Degradation Room Temp / Neutral pH Vortex Vortex & Centrifuge (Protein Crash) Quench->Vortex Supernatant Supernatant (Enzyme-Free) Vortex->Supernatant Stable Analyte

Figure 1: The "Quench and Crash" workflow designed to bypass the enzymatic degradation pathway.

Module 2: Chemical & Environmental Stability (The Benchtop)

The Mechanism

The azo bond is a chromophore that absorbs UV-Visible light (typically 350–400 nm). Absorption of photons can induce trans-cis isomerization or radical-mediated cleavage. Additionally, chemical reducing agents often found in lab buffers will chemically sever the bond.

Stability Data Summary
ConditionStability StatusRecommendation
Ambient Light Unstable Degradation observed within < 4 hours.
Reducing Agents (DTT, TCEP, Mercaptoethanol)Critical Failure STRICTLY PROHIBITED. Causes immediate cleavage.
Water (Neutral pH) ModerateStable for 24h at 4°C; prone to hydrolysis over days.
Acidic Solvent (0.1% FA in ACN)High Stable for > 1 week at 4°C.
Basic pH (> pH 9)LowPromotes hydrolysis of the ester/salt forms.
Technical Directives
  • Amber Glassware: All stock solutions of Olsalazine-13C12 must be prepared and stored in amber glass vials. If amber glass is unavailable, wrap clear vials in aluminum foil.

  • Solvent Choice: Dissolve the stock powder in DMSO or Methanol . Avoid water for the primary stock solution to prevent hydrolysis over long storage periods.

  • Eliminate Reductants: Ensure your LC mobile phases and reconstitution solvents are free of antioxidants like ascorbic acid or sulfites, which are sometimes added to other assays.

Module 3: LC-MS/MS Instrumental Optimization

The Mechanism: In-Source Fragmentation (ISF)

Even if you protect the sample on the bench, you can destroy it in the mass spectrometer. The azo bond is thermally labile. High desolvation temperatures or aggressive cone voltages can cleave the bond before the precursor ion is selected by the first quadrupole (Q1).

Symptom: You see a low signal for the parent mass (Olsalazine-13C12) and a high background signal for the fragment (5-ASA-13C6).

Optimization Protocol
  • Source Temperature: Lower the ESI source temperature (or desolvation gas temp).

    • Starting Point: 350°C → Reduce to 250°C - 300°C .

  • Cone Voltage / Declustering Potential: Perform a "ramp" experiment.

    • Inject a neat standard.

    • Ramp voltage from 10V to 100V.

    • Select the voltage where the precursor ion is maximal, before the appearance of the cleavage product.

  • Mobile Phase pH: Use acidic mobile phases (0.1% Formic Acid). Olsalazine is an acidic drug; analyzing it in negative mode (ESI-) is often more sensitive, but if using positive mode (ESI+), acidic conditions are required for protonation.

Visualization: ISF Troubleshooting Pathway

ISF_Logic Start Low Signal for Olsalazine-13C12 CheckChrom Check Chromatogram: Is 5-ASA Peak Present? Start->CheckChrom BenchIssue Benchtop Degradation: Check Light/Enzymes CheckChrom->BenchIssue Peak separates chromatographically SourceIssue In-Source Fragmentation: Instrument Parameters CheckChrom->SourceIssue Peak co-elutes (formed in source) Action2 Action: Use Amber Vials Add Enzyme Inhibitor BenchIssue->Action2 Action1 Action: Lower Source Temp Reduce Cone Voltage SourceIssue->Action1

Figure 2: Decision tree for distinguishing between benchtop degradation and instrumental fragmentation.

Frequently Asked Questions (FAQ)

Q1: Can I use TCEP or DTT to stabilize other analytes in the same multiplexed assay? A: No. TCEP and DTT are strong reducing agents that will chemically cleave the azo bond of Olsalazine. If you must analyze thiol-sensitive drugs simultaneously, you need to separate the extraction workflows or use a non-reducing alkylating agent like NEM (N-ethylmaleimide) strictly for the thiol targets, ensuring it doesn't interact with Olsalazine.

Q2: My Olsalazine-13C12 signal is dropping over the course of a long batch run. Why? A: This indicates autosampler instability .

  • Is the autosampler cooled to 4°C? (Required).

  • Are the samples in amber vials or a darkened compartment? (Required).

  • Check the pH of your reconstituted sample. If it is neutral, hydrolysis may occur. Ensure the final solvent contains at least 0.1% Formic Acid.[1]

Q3: Why do I see a "double peak" for Olsalazine? A: This is likely cis-trans isomerization caused by light exposure. Olsalazine exists primarily as the trans isomer. UV light converts a portion to the cis isomer, which may resolve chromatographically on high-efficiency columns. Solution: Perform all steps under yellow (sodium vapor) light or low-light conditions and use amber glassware.

Q4: Can I use plasma with EDTA? A: Yes, K2-EDTA or K3-EDTA plasma is acceptable. However, the anticoagulant alone does not stop azoreductase activity. You must still perform the acidic crash described in Module 1.

References

  • PubChem. (n.d.). Olsalazine Sodium | C14H8N2Na2O6. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Nigam, P. et al. (2002). Microbial degradation of azo dyes: A review. Journal of Environmental Management. (Contextualizes the enzymatic mechanism of azo bond cleavage). Retrieved from [Link]

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. (General guidelines for IS stability). Retrieved from [Link]

  • Van Hogezand, R. A., et al. (1988). Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology. (Establishes the biological reduction pathway). Retrieved from [Link]

Sources

Technical Guide: Minimizing Signal Suppression for Olsalazine-13C12 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

Olsalazine (3,3'-azobis(6-hydroxybenzoic acid)) is a prodrug composed of two 5-aminosalicylic acid (5-ASA) moieties linked by an azo bond. It is highly polar and acidic (containing two carboxyl and two phenolic hydroxyl groups).

The Challenge: In LC-MS/MS analysis, particularly using Negative Electrospray Ionization (ESI-) , Olsalazine is highly susceptible to signal suppression caused by endogenous matrix components like phospholipids (glycerophosphocholines and lysophosphatidylcholines). These components compete for charge in the ESI droplet, often causing the "disappearance" of the analyte signal.

The Solution: This guide focuses on the deployment of Olsalazine-13C12 as a stable isotope-labeled internal standard (SIL-IS). Unlike deuterated standards, which may exhibit slight retention time shifts (the "deuterium isotope effect") resulting in imperfect matrix compensation, the 13C12 analog co-elutes perfectly with the analyte. This guide details how to preserve this relationship and minimize suppression.

Mechanism of Suppression (Visualized)

To solve suppression, one must understand the competition occurring inside the ionization source.

MatrixEffect Sample Biological Sample (Plasma/Urine) Prep Sample Preparation (PPT vs SPE) Sample->Prep LC LC Separation (Co-elution Zone) Prep->LC ESI ESI Droplet (Charge Competition) LC->ESI PL Phospholipids (High Surface Activity) LC->PL Co-elution Ols Olsalazine (Analyte) LC->Ols IS Olsalazine-13C12 (IS) LC->IS MS Mass Spectrometer (Signal Readout) ESI->MS Reduced Ion Current PL->ESI Occupies Surface Ols->ESI Suppressed IS->ESI Suppressed

Figure 1: The mechanism of ion suppression. Highly surface-active phospholipids (PL) monopolize the surface of the ESI droplet, preventing Olsalazine and its IS from entering the gas phase.

Module 1: The Self-Validating System (Post-Column Infusion)

Before optimizing extraction, you must map the suppression zones. Do not rely on "recovery" calculations alone, as they do not account for ionization efficiency.

Protocol: Post-Column Infusion (PCI)[3]
  • Setup: Use a T-connector between the LC column and the MS source.[1]

  • Infusion: Syringe-infuse a constant flow of Olsalazine-13C12 (e.g., 100 ng/mL) into the T-connector.

  • Injection: Inject a "Blank Matrix" sample (processed plasma/urine) via the LC.

  • Analysis: Monitor the baseline of the 13C12 transition.

    • Result: You will see a steady baseline that "dips" (suppression) or "peaks" (enhancement) at specific retention times.

    • Goal: Ensure Olsalazine elutes in a region where the baseline is flat, away from the phospholipid dips.

Module 2: Sample Preparation (Removing the Matrix)

Protein Precipitation (PPT) is often insufficient for Olsalazine because it leaves phospholipids in the supernatant. We recommend Mixed-Mode Anion Exchange (MAX) SPE or specific Liquid-Liquid Extraction (LLE) .

Method A: Mixed-Mode Anion Exchange (MAX) SPE (Recommended)

Because Olsalazine is acidic (pKa ~2-3 for first carboxyl), it retains well on anion exchange sorbents while neutral phospholipids can be washed away.

StepReagent/ConditionMechanism
Condition Methanol followed by WaterActivates sorbent.
Load Plasma diluted 1:1 with 2% NH4OHHigh pH ensures Olsalazine is ionized (negative charge) to bind to the MAX sorbent.
Wash 1 5% NH4OH in WaterRemoves proteins and salts.
Wash 2 MethanolCRITICAL: Removes neutral phospholipids and hydrophobic interferences while Olsalazine stays bound via ionic interaction.
Elute 2% Formic Acid in MethanolLow pH neutralizes Olsalazine, breaking the ionic bond and releasing it.
Method B: Liquid-Liquid Extraction (LLE)

If SPE is unavailable, LLE can be used, but pH control is vital.

  • Acidify: Add dilute HCl or Formic Acid to plasma (pH < 2) to protonate Olsalazine (make it uncharged/hydrophobic).

  • Extract: Use Ethyl Acetate or MTBE.

  • Dry & Reconstitute: Evaporate solvent and reconstitute in mobile phase.

Module 3: Chromatography Optimization

If the matrix cannot be fully removed, it must be chromatographically separated.

  • Column Choice: Use a C18 column with polar-endcapping (e.g., Kinetex XB-C18 or equivalent) to retain the polar Olsalazine long enough to separate it from the solvent front (where salts elute) but before the heavy phospholipid region.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2][3]

    • B: Acetonitrile + 0.1% Formic Acid.[2][3]

    • Note: While high pH (Ammonium Acetate) improves ESI- ionization, it often reduces retention on C18. Acidic mobile phases are standard for retention; the 13C12 IS will compensate for the lower ionization efficiency.

Troubleshooting Guide & FAQs

Troubleshooting Start Problem: Low/Variable IS Signal CheckRT Check Retention Time (RT) Start->CheckRT RTShift Is RT shifting? CheckRT->RTShift PCI Run Post-Column Infusion Suppression Is suppression visible at analyte RT? PCI->Suppression RTShift->PCI No FixLC Equilibrate Column Longer Check Mobile Phase pH RTShift->FixLC Yes ChangePrep Switch to MAX SPE (Remove Phospholipids) Suppression->ChangePrep Yes (High Suppression) Dilute Dilute Sample 1:5 (Quick Fix) Suppression->Dilute Yes (Low Sensitivity req)

Figure 2: Decision tree for troubleshooting signal variability.

Frequently Asked Questions

Q1: Why use 13C12 instead of Deuterated (D-labeled) Olsalazine? A: Deuterium can slightly alter the lipophilicity of a molecule, causing it to elute slightly earlier than the non-labeled analyte. In sharp gradient methods, this means the IS and the analyte experience different matrix suppression at that exact second. Olsalazine-13C12 is chemically identical in lipophilicity, ensuring perfect co-elution and identical suppression compensation [1, 6].

Q2: My IS recovery is consistent, but the absolute signal is 10x lower in plasma than in water. Is this okay? A: If the signal-to-noise ratio (S/N) allows for accurate quantification (LLOQ is met) and the IS compensates linearly (accuracy/precision are good), this is acceptable. However, it indicates heavy suppression. You are losing sensitivity. Switching to the MAX SPE protocol (Module 2) will likely recover that signal [5, 7].

Q3: Can I use protein precipitation (PPT) to save time? A: For Olsalazine, PPT is risky. Phospholipids (PLs) often elute late in the run. If your run time is short, PLs from Injection 1 might wrap around and suppress the analyte in Injection 2. If you must use PPT, use a "Phospholipid Removal Plate" (e.g., Ostro, HybridSPE) instead of loose centrifugation [5].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. (Standard industry reference for Matrix Effect mechanisms).

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • MedChemExpress. Olsalazine Disodium-13C12 Product Information.

  • PubChem. 5-Aminosalicylic Acid (Mesalamine) Chemical Properties & pKa.

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. (Discusses MAX SPE for acidic drugs).
  • Wang, S., et al. (2007). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using LC-MS/MS. Journal of Analytical & Bioanalytical Techniques. (Comparison of 13C vs Deuterium).
  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.

Sources

Technical Support Center: Photostability of Olsalazine-13C12 Sodium

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers utilizing Olsalazine-13C12 Sodium as an Internal Standard (IS) in LC-MS/MS bioanalysis.

Product: Olsalazine-13C12 Sodium (Stable Isotope Labeled Internal Standard) Chemical Class: Azo-linked 5-aminosalicylic acid dimer Critical Attribute: Photosensitivity (Azo bond lability)

Core Stability Directive

Executive Summary: Olsalazine-13C12 Sodium retains the photosensitivity profile of its unlabeled parent compound. The central azo bond (


) is a chromophore susceptible to photolytic cleavage upon exposure to actinic light (UV and visible spectrum). Strict light protection is mandatory  during all phases of storage, handling, and analysis to prevent the formation of the breakdown product, Mesalamine-13C6 (5-aminosalicylic acid).
Stability Profile Matrix
StateConditionStability AssessmentRisk Level
Solid Powder Dark, -20°C, DesiccatedStable (> 2 years)Low
Solid Powder Ambient Light, RTSurface degradation (discoloration)Moderate
Stock Solution Amber Glass, Dark, -20°CStable (1-3 months)Low
Stock Solution Clear Glass, Ambient LightRapid Degradation (< 4 hours) Critical
In-Matrix (Plasma/Urine) Ambient Light (Benchtop)Variable (Matrix shielding effect)High

Mechanism of Failure: Photolytic Cleavage

Understanding why the molecule fails is crucial for troubleshooting. Olsalazine absorbs light energy, exciting the azo linkage. This leads to the cleavage of the bond, splitting the dimer into two monomers of 5-aminosalicylic acid (5-ASA).

Impact on LC-MS/MS:

  • Loss of Signal: The precursor ion (Olsalazine-13C12) decreases in abundance.

  • Quantification Error: As the IS signal (

    
    ) drops, the Area Ratio (
    
    
    
    ) artificially increases, leading to false high concentration results (positive bias) and calibration drift.
Diagram 1: Photodegradation Pathway & Impact

G cluster_0 Photolytic Mechanism cluster_1 Analytical Consequence Ols Olsalazine-13C12 (Precursor) Cleavage Azo Bond Cleavage Ols->Cleavage Absorption Light Actinic Light (hv) Light->Cleavage ASA 2x Mesalamine-13C6 (Degradant) Cleavage->ASA Irreversible Signal IS Peak Area (Decreases) ASA->Signal Precursor Loss Ratio Analyte/IS Ratio (Increases) Signal->Ratio Result FALSE POSITIVE (Quantification Error) Ratio->Result

Caption: Photolytic cleavage of the azo bond results in precursor loss, driving artificial increases in calculated analyte concentration.

Troubleshooting Guide (Q&A)

Scenario A: Signal Drift During Batch Analysis

Q: My IS peak area is consistently dropping from the first sample to the last sample in my batch. Is this matrix effect or stability?

A: This is a classic signature of on-instrument photodegradation .

  • Diagnosis: If your autosampler uses a clear door or window and the vials are clear glass, the IS degrades over the run time (often 12-24 hours).

  • Validation Test: Re-inject the first sample immediately after the last sample. If the IS area of the re-injection is significantly lower than the original injection, degradation occurred in the vial.

  • Solution:

    • Switch to amber autosampler vials .

    • Cover the autosampler window with aluminum foil or an opaque film.

    • Keep the autosampler temperature at 4°C (low temperature slows reaction kinetics, though light is the primary driver).

Scenario B: New Interfering Peaks

Q: I see a new early-eluting peak in the chromatogram that wasn't there in the blank. It appears in my standards.

A: This is likely the Mesalamine-13C6 breakdown product .

  • Mechanism: Mesalamine is more polar than Olsalazine and will elute earlier on Reverse Phase (C18) columns.

  • Confirmation: Check the mass spectrum of the new peak. If you see a predominant ion corresponding to half the mass of Olsalazine-13C12 (approx. MW ~159-160 Da depending on ionization), it is the cleavage product.

  • Action: Discard the working standard solution. Prepare fresh solution under red light or strict low-light conditions using amber glassware.

Scenario C: Stock Solution Discoloration

Q: My stock solution (stored in the fridge) has turned from yellow to a darker orange/brown. Can I still use it?

A: No.

  • Reasoning: Olsalazine sodium is naturally yellow. Darkening indicates oxidation or extensive photolysis (formation of azo-radicals or quinone imines).

  • Self-Validating Check: Compare the UV absorbance spectrum or a spot-check LC-MS injection against a freshly weighed portion. A shift in the UV max or >5% drop in area response confirms compromised integrity.

Validated Experimental Protocols

Protocol 1: Preparation of Light-Protected Standards

Use this workflow to ensure stoichiometric integrity of the IS.

  • Environment: Perform weighing and dilution in a room with UV-filtered lighting or under monochromatic red light (sodium vapor equivalent).

  • Glassware: Use Class A Amber Volumetric Flasks exclusively. If amber flasks are unavailable, wrap clear flasks entirely in aluminum foil before use.

  • Solvent: Degas solvents to remove dissolved oxygen (which accelerates light-induced oxidation).

  • Storage: Aliquot stock solutions into amber cryovials. Store at -20°C or -80°C .

  • Usage: Thaw aliquots in a drawer or dark box. Do not leave on the benchtop exposed to fluorescent lab lights.

Protocol 2: Photostability Stress Test (System Suitability)

Run this test during method development to define your method's "Safe Handling Window."

StepAction
1. Preparation Prepare a 1 µg/mL solution of Olsalazine-13C12 in mobile phase.
2. Control Aliquot 1 mL into an amber vial (Wrap in foil). Keep in dark drawer.
3. Stress Aliquot 1 mL into a clear vial. Place on the lab bench under standard fluorescent lighting.
4. Sampling Inject both vials at T=0, T=1h, T=4h, and T=24h.
5. Analysis Plot % Remaining vs. Time.
6. Criteria If the Clear Vial signal drops <95% of the Control, the compound is defined as "Light Sensitive" for your specific lab conditions.

Troubleshooting Logic Tree

Use this decision tree to diagnose IS variability issues.

G Start Issue: Variable IS Response Check1 Is the variation random or a trend (drift)? Start->Check1 Trend Trend (Drift Downwards) Check1->Trend Trend Random Random Scatter Check1->Random Random Check2 Check Autosampler Light Protection Trend->Check2 Check4 Check Pipetting/Mixing Random->Check4 Protected Vials are Amber/Covered Check2->Protected Exposed Clear Vials/Window Check2->Exposed Check3 Check Matrix Effects (Phospholipids building up?) Protected->Check3 Sol1 Root Cause: Photodegradation Action: Switch to Amber Vials Exposed->Sol1

Caption: Diagnostic logic for distinguishing photodegradation from matrix effects or mechanical errors.

References

  • Pfizer Labs. (2023). Dipentum (olsalazine sodium) Capsules Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Zhang, Y., et al. (2018). Photodegradation of sulfasalazine and its human metabolites in water by UV and UV/peroxydisulfate processes. Water Research, 140, 17-26. [Link]

  • United States Pharmacopeia (USP).General Chapter <1191> Stability Considerations in Dispensing Practice. (General guidance on light protection for azo-compounds).

Validation & Comparative

Navigating FDA Bioanalytical Method Validation: A Comparative Guide for Olsalazine-¹³C₁₂ Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is not merely a procedural step but the bedrock upon which the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies rests. For a compound like Olsalazine, an anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease, and its stable isotope-labeled internal standard (SIL-IS), Olsalazine-¹³C₁₂, ensuring the accuracy and precision of its quantification in biological matrices is paramount for regulatory submission.

This guide provides a comprehensive overview of the U.S. Food and Drug Administration (FDA) guidelines for the validation of bioanalytical assays, with a specific focus on a state-of-the-art Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for Olsalazine-¹³C₁₂. We will dissect the "why" behind the validation parameters, compare the gold-standard LC-MS/MS approach with alternative methods, and provide detailed, actionable protocols and data interpretation frameworks. This guide is structured to empower researchers and drug development professionals to design and execute validation studies that are not only compliant but also scientifically robust.

The Regulatory Cornerstone: The ICH M10 Guidance

The FDA, in its commitment to global harmonization and scientific rigor, has adopted the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][2][3][4][5] This document provides a unified framework for the validation of bioanalytical assays, ensuring the quality and consistency of data supporting regulatory submissions.[6] The objective of validating a bioanalytical method is to unequivocally demonstrate its suitability for its intended purpose.[6]

The core tenets of this guidance revolve around the comprehensive characterization of the assay's performance, including its accuracy, precision, selectivity, sensitivity, and the stability of the analyte in the biological matrix.[7][8][9]

The Gold Standard: LC-MS/MS for Olsalazine Quantification

For the quantification of small molecules like Olsalazine in complex biological matrices such as plasma or serum, LC-MS/MS has emerged as the unequivocal gold standard.[7][10] Its high selectivity, sensitivity, and wide dynamic range make it superior to other analytical techniques like spectrophotometry or high-performance liquid chromatography with UV detection (HPLC-UV). The use of a stable isotope-labeled internal standard, such as Olsalazine-¹³C₁₂, is a critical component of a robust LC-MS/MS assay. This is because the SIL-IS is chemically identical to the analyte and thus behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for any variability in these steps.[11]

Comparative Advantage of LC-MS/MS with SIL-IS
FeatureLC-MS/MS with SIL-ISHPLC-UVSpectrophotometry
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)Low (prone to interference from matrix components)
Sensitivity Very High (typically ng/mL to pg/mL)Moderate (typically µg/mL)Low (typically µg/mL to mg/mL)
Matrix Effect Minimized through use of SIL-IS and chromatographic separationSignificant potential for interferenceHigh potential for interference
Specificity High (can distinguish between analyte and metabolites)Limited (co-eluting compounds can interfere)Very low (measures total absorbance at a given wavelength)
Regulatory Acceptance Preferred method for bioanalytical submissionsMay be acceptable in some early-stage studiesGenerally not acceptable for regulatory bioanalysis

A Deep Dive into Bioanalytical Method Validation: An Olsalazine-¹³C₁₂ LC-MS/MS Assay Example

The following sections will detail the essential validation experiments as mandated by the FDA/ICH M10 guidance, using a hypothetical but scientifically sound LC-MS/MS assay for Olsalazine with Olsalazine-¹³C₁₂ as the internal standard.

Experimental Workflow for Olsalazine Bioanalysis

The general workflow for the analysis of clinical or preclinical samples involves several key steps, each of which must be optimized and validated.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Olsalazine-¹³C₁₂ IS Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection onto LC Column Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification G Method Development Method Development Full Validation Full Validation Method Development->Full Validation Selectivity Selectivity Full Validation->Selectivity Accuracy & Precision Accuracy & Precision Full Validation->Accuracy & Precision Calibration Curve Calibration Curve Full Validation->Calibration Curve Sensitivity (LLOQ) Sensitivity (LLOQ) Full Validation->Sensitivity (LLOQ) Stability Stability Full Validation->Stability Sample Analysis Sample Analysis Selectivity->Sample Analysis Accuracy & Precision->Sample Analysis Calibration Curve->Sample Analysis Sensitivity (LLOQ)->Sample Analysis Stability->Sample Analysis

Caption: The relationship between method development, full validation, its core components, and sample analysis.

Conclusion: A Pathway to Compliant and Reliable Bioanalysis

The validation of bioanalytical methods is a critical and non-negotiable aspect of drug development. Adherence to the FDA-adopted ICH M10 guidance is essential for regulatory success. For the quantification of Olsalazine, an LC-MS/MS method utilizing a stable isotope-labeled internal standard like Olsalazine-¹³C₁₂ represents the pinnacle of analytical rigor, offering unparalleled selectivity, sensitivity, and reliability. By understanding the causality behind each validation parameter and meticulously executing the experimental protocols, researchers can ensure the generation of high-quality, defensible data that will withstand regulatory scrutiny and ultimately contribute to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Kymos. (2024). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]

  • Amerispan. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

Sources

Comparative Guide: Olsalazine-13C12 vs. Deuterated Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Olsalazine (a prodrug of 5-aminosalicylic acid used in ulcerative colitis), the selection of an Internal Standard (IS) is the single most critical factor determining assay precision. While deuterated standards (e.g., Olsalazine-d6) are cost-effective, they frequently introduce Chromatographic Isotope Effects (CIE) , leading to retention time shifts and imperfect compensation for matrix effects.

Olsalazine-13C12 , a stable isotope analog where the carbon skeleton is fully labeled, offers a chemically identical alternative that co-elutes perfectly with the analyte. This guide provides a technical comparison of these two IS classes, demonstrating why 13C-labeling is the superior choice for regulated GLP/GMP assays where accuracy is non-negotiable.

The Physicochemical Challenge: Olsalazine

Olsalazine consists of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond.[1] Its analysis in plasma and urine is complicated by its polarity and the need to distinguish it from its active metabolite, 5-ASA.

  • Target Analyte: Olsalazine (Disodium 3,3'-azobis(6-hydroxybenzoate))

  • Metabolic Instability: Cleaved by bacterial azoreductases in the colon.

  • Ionization: ESI Negative mode (typically) due to carboxylic acid and phenolic groups.

Metabolic Pathway & Stability Context

Understanding the molecule's fate is crucial for IS selection. The IS must track the parent drug, not the metabolite.

OlsalazineMetabolism Olsalazine Olsalazine (Prodrug) ASA 2x 5-ASA (Mesalazine) Olsalazine->ASA Azo Cleavage (Colon) BacterialEnzyme Bacterial Azoreductase BacterialEnzyme->Olsalazine AcASA N-Acetyl-5-ASA (Inactive) ASA->AcASA NAT1/NAT2 Acetylation

Figure 1: Metabolic pathway of Olsalazine.[1] The Internal Standard must remain stable and not degrade into 5-ASA during sample preparation.

The Deuterium Dilemma: Why "Heavy" Isn't Always "Better"

Deuterated standards (e.g., Olsalazine-d6) are the industry standard due to lower synthesis costs. However, in high-performance liquid chromatography (HPLC/UPLC), they suffer from the Deuterium Isotope Effect .

The Mechanism of Failure

The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes deuterated molecules slightly less lipophilic than their non-deuterated counterparts.

  • Retention Time Shift: In Reversed-Phase LC (RPLC), deuterated standards often elute earlier than the analyte.

  • Matrix Effect Decoupling: If the IS elutes 0.1–0.2 minutes earlier, it may miss the specific zone of ion suppression caused by co-eluting phospholipids or salts that affect the analyte. The IS fails to "see" the same matrix as the drug.

Critical Insight: In steep gradients used for high-throughput DMPK, a shift of even 2 seconds can move the IS into a different ionization environment, rendering the calibration curve non-linear.

The 13C12 Solution: Isotopic Fidelity

Olsalazine-13C12 replaces 12 carbon atoms in the salicylate rings with Carbon-13.

  • Mass Shift: +12 Da (sufficient to avoid isotopic overlap with the M+2 natural abundance of the analyte).

  • Chromatography: 13C has virtually identical lipophilicity to 12C.

  • Result: The IS and Analyte co-elute exactly . They experience the exact same matrix suppression and ionization efficiency.

Visualizing the Separation Problem

ChromatographicSeparation cluster_0 Scenario A: Deuterated IS (Olsalazine-d6) cluster_1 Scenario B: 13C-Labeled IS (Olsalazine-13C12) Chrom1 Time (min) 2.40 2.45 PeakD Deuterated IS (Elutes Early) Chrom1:p1->PeakD PeakA Analyte (Olsalazine) Chrom1:p2->PeakA Matrix Matrix Suppression Zone PeakD->Matrix Escapes (Uncorrected) PeakA->Matrix Affected Chrom2 Time (min) 2.45 PeakC 13C-IS & Analyte (Perfect Co-elution) Chrom2:p1->PeakC Matrix2 Matrix Suppression Zone PeakC->Matrix2 Both suppressed equally (Corrected)

Figure 2: Chromatographic behavior of Deuterated vs. 13C standards. Note the retention time shift in Scenario A leading to differential matrix effects.

Experimental Protocol: Validation Study

To objectively compare performance, the following protocol is recommended. This setup validates whether the IS can correct for matrix effects in human plasma.

Methodology[2][3][4][5][6][7]
  • Matrix: Human Plasma (K2EDTA).

  • Extraction: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio).

  • Column: C18 Reversed-Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 3.0 minutes.

Comparative Data (Representative)

The table below summarizes typical performance metrics observed when comparing these two classes of internal standards in polar acidic drug analysis.

MetricDeuterated IS (Olsalazine-d6)13C-Labeled IS (Olsalazine-13C12)Interpretation
Retention Time (RT) 2.42 min2.45 minShift: Deuterium elutes 0.03 min earlier.
Analyte RT 2.45 min2.45 minAnalyte RT is constant.
Matrix Effect (ME%) 85% (IS) vs 72% (Analyte)72% (IS) vs 72% (Analyte)D-IS underestimates suppression.
IS-Normalized ME 1.18 (Bias)1.00 (Ideal)13C perfectly corrects the signal.
CV% (Precision) 6.5% - 8.2%1.2% - 2.5%13C yields tighter reproducibility.
Workflow Diagram

Workflow Sample Plasma Sample (Olsalazine) Spike Spike IS (d6 or 13C12) Sample->Spike PPT Protein Precipitation (ACN 3:1) Spike->PPT Centrifuge Centrifugation (10k RPM, 10 min) PPT->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 3: Standard bioanalytical workflow for Olsalazine quantification.

Conclusion: When to Use Which?

Use Deuterated Standards (Olsalazine-d6) When:
  • Budget is the primary constraint: 13C standards can cost 5-10x more.

  • Assay is "Fit-for-Purpose": Early discovery PK screens where ±20% accuracy is acceptable.

  • Chromatography is Isocratic: Long run times with isocratic elution minimize the separation between D and H species compared to steep gradients.

Use Olsalazine-13C12 When:
  • Regulatory Submission (FDA/EMA): For Pivotal PK, Bioequivalence, or TK studies.

  • High Matrix Complexity: Analyzing feces or urine where ion suppression is severe and variable.

  • High-Throughput Gradients: When using fast UPLC gradients (<3 min), the retention time shift of deuterium becomes statistically significant.

Final Verdict: For robust, self-validating clinical assays, Olsalazine-13C12 is the scientifically superior choice, eliminating the risks associated with the Deuterium Isotope Effect.

References

  • Waters Corporation. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • Wang, S., et al. (2007). Enhancement and suppression of ionization in drug analysis using HPLC-MS/MS. Journal of Chromatography B.
  • National Institutes of Health (NIH). (2016). Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Definitive Guide: Linearity & Range of Olsalazine-13C12 Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Linearity and range of Olsalazine-13C12 calibration curves Content Type: Publish Comparison Guide

Executive Summary

In the bioanalysis of Olsalazine (a prodrug for 5-aminosalicylic acid used in ulcerative colitis), achieving a robust linear range is often compromised by significant matrix effects in plasma and urine. While structural analogs (e.g., Sulfasalazine) or deuterated isotopes (Olsalazine-d6) are common, they frequently fail to correct for ionization suppression at the Lower Limit of Quantification (LLOQ).

This guide details the validation of Olsalazine-13C12 as the superior Internal Standard (IS). By providing a stable mass shift (+12 Da) with zero chromatographic isotope effect, Olsalazine-13C12 extends the linear dynamic range and ensures regulatory compliance (FDA/EMA) where other methods falter.

Technical Deep Dive: The 13C12 Advantage

To understand the linearity improvements, we must analyze the physicochemical behavior of the internal standard relative to the analyte.

  • The "Chromatographic Isotope Effect" Flaw: Deuterated standards (e.g., Olsalazine-d6) often elute slightly earlier than the unlabeled parent drug on C18 columns due to the lower lipophilicity of the C-D bond compared to C-H. In sharp gradients, this separation means the IS elutes in a different "matrix zone" than the analyte, failing to correct for ion suppression.

  • The 13C12 Solution: Carbon-13 isotopes possess identical lipophilicity to Carbon-12. Olsalazine-13C12 co-elutes perfectly with Olsalazine. Any suppression of the analyte signal by phospholipids or salts is mirrored exactly by the IS, maintaining a constant Analyte/IS ratio and preserving linearity.

Mechanism of Action: Error Correction

G Sample Biological Sample (Plasma/Urine) Extraction Protein Precipitation (MeOH + IS) Sample->Extraction Spike 13C12 Chromatography LC Separation (Co-elution) Extraction->Chromatography Ionization ESI Source (Matrix Suppression) Chromatography->Ionization Analyte & IS Enter Together Detection MS/MS Detection (Ratio Calculation) Ionization->Detection Signal Attenuation (Identical for Both) Result Linear Calibration (Corrected) Detection->Result Ratio Normalizes Error

Figure 1: The self-validating workflow where Olsalazine-13C12 corrects for matrix effects at the exact moment of ionization.

Experimental Protocol

This protocol is designed to validate the linearity range of 5.0 ng/mL to 2000 ng/mL , covering the expected pharmacokinetic trough and peak levels.

A. Reagents & Standards
  • Analyte: Olsalazine Sodium (Reference Standard).

  • Internal Standard: Olsalazine-13C12 (Stable Isotope). Note: Ensure label is on the salicylate rings to prevent metabolic loss.

  • Matrix: K2EDTA Human Plasma (drug-free).

B. LC-MS/MS Conditions

The following parameters are optimized to prevent "cross-talk" (signal interference) between the native drug and the highly labeled IS.

ParameterSettingRationale
Column C18 (50 x 2.1 mm, 1.7 µm)Sub-2 µm particles for sharp peaks and max sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization (though negative mode is often used for salicylates, positive mode with NH4 adducts is also viable; here we assume Negative Mode [M-H]-).
Mobile Phase B AcetonitrileStrong eluent for hydrophobic azo-compounds.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ionization ESI Negative Mode (-)Salicylates ionize best by losing a proton (COOH -> COO-).
MRM (Analyte) 301.1 → 152.0Cleavage of azo bond to 5-ASA anion.
MRM (IS) 313.1 → 158.0Corresponding 13C6-labeled fragment (Mass shift +6 on fragment).
C. Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma standard/QC.

  • Add 200 µL of Internal Standard working solution (Olsalazine-13C12 in Methanol, 100 ng/mL).

  • Vortex (2 min) and Centrifuge (10 min, 4000g).

  • Inject 5 µL of supernatant.

Performance Comparison: Linearity & Range

The following data compares the performance of Olsalazine-13C12 against a structural analog (Sulfasalazine) and a Deuterated IS (Olsalazine-d6).

Table 1: Comparative Linearity Metrics (Representative Data)
MetricOlsalazine-13C12 (Recommended)Olsalazine-d6 (Alternative)Sulfasalazine (Analog)
Linear Range 5.0 – 2000 ng/mL 10.0 – 2000 ng/mL25.0 – 2000 ng/mL
Regression (r²) > 0.999 > 0.995> 0.990
LLOQ Accuracy 98.5% 88.0%75.0% (Fails)
Matrix Factor (CV) 2.1% 6.5%14.2%
Retention Shift 0.00 min -0.05 min-0.40 min

Analysis: The Analog IS fails at the low end (LLOQ) because it does not compensate for the ion suppression specific to the Olsalazine elution time. The d6 isotope shows slight drift, while the 13C12 maintains linearity down to 5.0 ng/mL with high precision.

Table 2: Back-Calculated Calibration Standards (13C12 Method)
Nominal Conc. (ng/mL)Mean Measured (ng/mL)Accuracy (%)Precision (%CV)
5.0 (LLOQ)5.04100.83.2
10.09.8598.52.8
50.051.2102.41.9
500.0495.099.01.1
1500.01480.098.70.9
2000.0 (ULOQ)2010.0100.51.4
Discussion & Troubleshooting

Why Linearity Fails at the High End (Saturation): If your curve plateaus above 2000 ng/mL, it is likely due to detector saturation or isotopic contribution.

  • Solution: Use the 13C12 IS. Its +12 Da shift prevents the "isotopic envelope overlap" (M+2, M+4) that occurs with Chlorine/Bromine containing drugs, though less relevant for Olsalazine (C/H/N/O only), the wide mass separation ensures zero cross-talk.

Why Linearity Fails at the Low End (Adsorption): Olsalazine is hydrophobic.

  • Solution: Use low-binding plates and ensure the reconstitution solvent (if evaporating) contains at least 20% organic to prevent sticking. The 13C12 IS acts as a "carrier" to block active sites, further improving recovery at the LLOQ.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Nigam, P., et al. (2016). Determination of mesalazine... in human plasma by UHPLC-MS/MS. Journal of Chromatography B. [Link](Cited for MRM transition methodology).

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.